PROTEIN KINASE C EPSILON PEPTIDE
Description
Properties
CAS No. |
157877-99-1 |
|---|---|
Molecular Formula |
C65H91N13O19S |
Molecular Weight |
1390.575 |
IUPAC Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-carboxy-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]butanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C65H91N13O19S/c1-37(2)29-45(59(90)72-44(25-28-98-3)64(95)78-27-12-18-51(78)65(96)97)73-62(93)49(33-55(85)86)76-58(89)43(23-24-54(83)84)70-52(81)35-69-57(88)46(30-38-13-6-4-7-14-38)74-61(92)48(32-40-19-21-41(80)22-20-40)75-63(94)50(36-79)77-60(91)47(31-39-15-8-5-9-16-39)71-53(82)34-68-56(87)42(67)17-10-11-26-66/h4-9,13-16,19-22,37,42-51,79-80H,10-12,17-18,23-36,66-67H2,1-3H3,(H,68,87)(H,69,88)(H,70,81)(H,71,82)(H,72,90)(H,73,93)(H,74,92)(H,75,94)(H,76,89)(H,77,91)(H,83,84)(H,85,86)(H,96,97)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |
InChI Key |
LVMPZAJEAHESMF-RJEWGMQKSA-N |
SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N1CCCC1C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)C(CCCCN)N |
Origin of Product |
United States |
Ii. Molecular Mechanisms and Regulation of Pkcε Peptide Activity
Activation Pathways and Modulators of PKCε
The activation of PKCε is a complex process that involves its translocation from the cytosol to specific subcellular compartments, a conformational change to expose its catalytic domain, and subsequent phosphorylation of target substrates. biorxiv.org This process is initiated and modulated by several key factors.
Diacylglycerol (DAG) and Phospholipid Dependence
As a novel PKC isoform, PKCε activation is characteristically dependent on the presence of diacylglycerol (DAG) and phospholipids (B1166683), most notably phosphatidylserine, but is independent of calcium ions (Ca2+). uniprot.orgnih.govuniprot.org DAG, a lipid second messenger, is generated at the plasma membrane following the stimulation of various cell surface receptors. biorxiv.org The binding of DAG to the C1 domain of PKCε induces a conformational change that recruits the enzyme to the membrane, a critical step for its activation. biorxiv.orghep.com.cn
The sensitivity of PKCε to DAG can be influenced by the specific molecular species of DAG present. For instance, studies have shown that while PKCε is activated by various DAG species, it may exhibit a preference for certain types, such as 18:0/22:6-DAG, particularly at higher concentrations. nih.gov The activity of PKCε increases with rising concentrations of DAG. nih.gov In some cellular contexts, the simultaneous presence of both phosphatidic acid and DAG is essential for the effective translocation and activation of PKCε at the plasma membrane. molbiolcell.org
| Factor | Role in PKCε Activation | Key Findings | References |
|---|---|---|---|
| Diacylglycerol (DAG) | Primary activator, binds to the C1 domain | Induces conformational change and membrane translocation. Activation is concentration-dependent. Preference for certain DAG species (e.g., 18:0/22:6-DG) at high concentrations. | uniprot.orgbiorxiv.orghep.com.cnnih.gov |
| Phosphatidylserine | Essential phospholipid cofactor | Required for PKCε activity in conjunction with DAG. | uniprot.orgnih.govuniprot.org |
| Phosphatidic Acid | Synergistic activator | Works with DAG to promote plasma membrane localization and activation. Interacts with the C2 domain. | molbiolcell.org |
Phorbol (B1677699) Ester Interactions and Mimicry
Phorbol esters, a class of compounds found in certain plants, are potent tumor promoters that can directly activate PKCε by mimicking the action of DAG. biorxiv.orgnih.gov These molecules bind to the same C1 domain on PKCε as DAG, inducing a similar conformational change and subsequent membrane translocation and activation. nih.gov This mimicry has made phorbol esters invaluable tools for studying the downstream effects of PKCε activation in various cellular processes. biorxiv.orgnih.gov However, unlike the transient nature of DAG signaling, phorbol esters induce a sustained activation of PKCε, which can lead to its eventual downregulation. biorxiv.org
The interaction between phorbol esters and PKCε is primarily at the membrane interface and is considered reversible. nih.gov The binding affinity and the resulting activation can be influenced by the lipid composition of the membrane. jefferson.edu
Role of Intracellular Calcium (Ca2+)-Independent Mechanisms
A defining characteristic of novel PKC isoforms, including PKCε, is their independence from intracellular calcium (Ca2+) for activation. uniprot.orgnih.govmdpi.com This distinguishes them from conventional PKC isoforms, which require Ca2+ as a cofactor. The C2 domain of PKCε lacks the critical calcium-coordinating residues found in conventional PKCs, rendering it a calcium-independent membrane-targeting module. frontiersin.org While PKCε activity is not directly dependent on Ca2+, it's worth noting that in some cellular contexts, other PKC isoforms can be activated by Ca2+ dependent proteases like calpain, which is not the primary mechanism for PKCε activation. frontiersin.org In platelets, PKCε has been shown to negatively regulate ADP-induced intracellular calcium mobilization. ahajournals.org
Receptor-Mediated Activation (e.g., GPCRs, RTKs)
The activation of PKCε is often initiated by signals originating from cell surface receptors, such as G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs). oup.com Upon ligand binding, these receptors trigger intracellular signaling cascades that lead to the production of DAG. biorxiv.org For example, the activation of certain GPCRs stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into DAG and inositol (B14025) trisphosphate (IP3). molbiolcell.orgoup.com Similarly, some RTKs can also lead to PLC activation and subsequent DAG production. This receptor-mediated generation of DAG is a key upstream event that recruits and activates PKCε at the plasma membrane, allowing it to phosphorylate its downstream targets and mediate a wide range of cellular responses. biorxiv.orgmolbiolcell.org For instance, in cardiac cells, adenosine (B11128) receptor activation, a type of GPCR, leads to PKCε translocation to the mitochondria. nih.gov
Modulation by Reactive Oxygen Species (ROS)
The activity of Protein Kinase C epsilon (PKCε) can be modulated by reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen. nih.govnih.gov In certain cellular environments, an increase in ROS can lead to the activation and translocation of PKCε. nih.govresearchgate.net For example, oxidative stress has been shown to trigger the movement of PKCε to different cellular compartments, a key step in its activation. nih.gov Specifically, in some contexts, ROS can promote the translocation of PKCε to the cell membrane and mitochondria. researchgate.netahajournals.org
Conversely, PKCε can also influence the levels of ROS within a cell. nih.govnih.gov Studies have demonstrated that PKCε can be an upstream regulator of antioxidant enzymes, such as superoxide (B77818) dismutase 2 (SOD2). nih.govnih.gov By interacting with transcription factors like Nrf2, PKCε can promote the expression of SOD2, which helps in reducing ROS levels. nih.govnih.gov This creates a feedback loop where ROS can activate PKCε, and PKCε, in turn, can help in mitigating oxidative stress by upregulating antioxidant defenses. This interplay is crucial in processes like myogenic differentiation, where a decrease in ROS is observed alongside an increase in PKCε protein content. nih.govnih.govresearchgate.net
| Interaction | Description | Cellular Context/Example | References |
|---|---|---|---|
| ROS Activates PKCε | Increased ROS levels can trigger the translocation and subsequent activation of PKCε. | Oxidative stress in mouse embryonic fibroblasts; increased mitochondrial ROS in arterial smooth muscle cells. | nih.govresearchgate.net |
| PKCε Regulates ROS Levels | PKCε can act as an upstream regulator of antioxidant enzymes, such as SOD2, leading to a reduction in ROS. | During myogenic differentiation in C2C12 cells, PKCε interacts with Nrf2 to induce SOD2 transcription. | nih.govnih.gov |
| Cardioprotection | ROS-induced activation and translocation of PKCε to mitochondria is a key step in cardioprotective signaling pathways. | Ischemic preconditioning of the heart. | ahajournals.orgpsu.edu |
Subcellular Localization and Translocation Mechanisms
The function of PKCε is tightly linked to its specific subcellular localization. bioscientifica.com In its inactive state, PKCε typically resides in the perinuclear area. frontiersin.org Upon activation by stimuli such as phorbol esters or receptor-mediated signaling, PKCε translocates to various subcellular compartments, including the plasma membrane, Golgi apparatus, mitochondria, and the nucleus. frontiersin.orgnih.govnih.govpnas.org This translocation is a critical determinant of its substrate specificity and biological function. bioscientifica.com
The translocation of PKCε is mediated by specific domains within the protein. The zinc-finger domain, for example, is responsible for its localization to the Golgi apparatus. nih.govpnas.org The C1 domain, which binds DAG and phorbol esters, is crucial for its translocation to the plasma membrane. immunologyresearchjournal.com Furthermore, the pseudosubstrate region and the hinge region have been identified as containing signals for association with the plasma membrane and cytoskeletal components. nih.gov
The process of translocation can also be facilitated by chaperone proteins. For instance, Heat Shock Protein 90 (HSP90) has been shown to mediate the import of PKCε into mitochondria, a process that is enhanced by adenosine receptor activation. nih.govoup.com Receptors for Activated C Kinase (RACKs) are another class of proteins that bind to activated PKC isoforms and direct them to specific subcellular locations. frontiersin.org For example, εRACK facilitates the translocation of PKCε to the cytosol in response to certain stimuli. frontiersin.org The specific mechanisms of translocation ensure that PKCε is positioned in close proximity to its intended substrates, thereby enabling precise and efficient signal transduction.
Role of Regulatory Domains (C1, C2) in Targeting
The precise subcellular localization of Protein Kinase C epsilon (PKCε) is fundamental to its function, and this is largely dictated by its regulatory domains, namely the C1 and C2 domains. nih.govphysiology.org These domains act as targeting modules, directing the enzyme to specific intracellular membranes and protein scaffolds in response to upstream signals.
The C1 domain is a cysteine-rich motif that functions as a sensor for diacylglycerol (DAG) and tumor-promoting phorbol esters. nih.govnih.gov The C1 domain of PKCε is composed of two tandem subdomains, C1a and C1b. nih.gov While both can bind DAG, the C1b subdomain of novel PKC isoforms, including PKCε, contains a specific signal that directs their localization to the Golgi complex. nih.gov This targeted recruitment to the Golgi is crucial for PKCε's role in modulating secretion and other Golgi-associated functions. nih.govnih.gov
The interplay between the C1 and C2 domains ensures that PKCε is recruited to the appropriate cellular location upon activation, allowing it to phosphorylate its specific substrates within distinct signaling microenvironments.
Interaction with Receptors for Activated C Kinases (RACKs)
The functional specificity of PKCε is not solely determined by its catalytic activity but also by its precise localization within the cell, which is mediated by interactions with anchoring proteins known as Receptors for Activated C Kinases (RACKs). wikipedia.orgpancreapedia.org RACKs are intracellular proteins that bind to activated PKC isoforms, tethering them in close proximity to their specific substrates and thereby ensuring signaling fidelity. pancreapedia.org
PKCε exhibits a preferential binding affinity for the RACK2 isoform. wikipedia.org The interaction between PKCε and RACKs is a critical step following the initial activation of the kinase. pancreapedia.org The binding site for RACKs on PKCε has been identified within its regulatory domain, specifically involving amino acids 14-21 in the C2 domain, also referred to as εV1-2. wikipedia.org This interaction is crucial for the translocation of PKCε to specific subcellular compartments and for its subsequent biological functions. wikipedia.org
The dynamic nature of the PKCε-RACK interaction is a key regulatory mechanism. The level of PKCε activity can modulate both the expression of RACK isotypes and the pattern of PKCε-RACK interactions. nih.govphysiology.org For example, modest increases in PKCε activity can lead to enhanced RACK2 expression and increased PKCε-RACK2 interactions, a scenario linked to cardioprotective phenotypes in some studies. nih.govphysiology.org In contrast, a marked increase in PKCε activity can also induce the expression of RACK1 and lead to the formation of PKCε-RACK1 complexes, which has been associated with different cellular outcomes like cardiac hypertrophy. nih.govphysiology.orgnih.gov This differential engagement with RACK isoforms highlights how the magnitude of PKCε activation can be translated into distinct physiological responses.
The specificity of the PKCε-RACK interaction has been leveraged for the development of modulatory peptides. Peptides that mimic the RACK-binding site on PKCε can act as inhibitors of its translocation and function. wikipedia.orgpancreapedia.org Conversely, peptides that mimic the PKCε-binding site on RACKs can act as agonists. pancreapedia.org
Table 1: Modulation of RACK Expression and PKCε-RACK Interactions by PKCε Activity
| Phenotype | PKCε Activity Level | RACK1 Expression | RACK2 Expression | Particulate PKCε-RACK1 Interactions | Particulate PKCε-RACK2 Interactions |
| Cardioprotected | Modest Increase (228 ± 23% of control) | No significant change | Enhanced (178 ± 13% of control) | Not identified | Increased (178 ± 18% of control) |
| Hypertrophied | Marked Increase (452 ± 28% of control) | Increased (174 ± 10% of control) | Increased (330 ± 33% of control) | Identified | Increased (154 ± 14% of control) |
Data derived from studies in transgenic mice expressing varying levels of PKCε activity. nih.govphysiology.org
Dynamic Translocation to Plasma Membrane, Golgi, and Mitochondria
A hallmark of PKCε activation is its dynamic translocation from the cytosol to various intracellular compartments, a process essential for its signaling function. nih.gov Upon cellular stimulation by agonists that generate second messengers like diacylglycerol (DAG), PKCε undergoes a conformational change that exposes its membrane-targeting domains, leading to its recruitment to specific subcellular locations. nih.govimmunologyresearchjournal.com
The primary destinations for activated PKCε include the plasma membrane , the Golgi apparatus , and the mitochondria . nih.govresearchgate.netmdpi.comelifesciences.org Translocation to the plasma membrane is a well-documented response to activators like phorbol esters and physiological agonists that trigger phospholipase C activity. researchgate.netelifesciences.org This relocalization allows PKCε to interact with and phosphorylate membrane-associated substrates, including ion channels and receptors. researchgate.net
The Golgi apparatus is another key target for PKCε. nih.govcellsignal.com The enzyme's C1b domain contains a specific motif that directs its localization to the Golgi, where it is implicated in the regulation of secretory pathways and Golgi structure. nih.govnih.gov Studies have shown that both the full-length PKCε and its isolated zinc finger region can modulate Golgi function. nih.gov
In addition to the plasma membrane and Golgi, PKCε also translocates to mitochondria. wikipedia.orgmdpi.comelifesciences.org This mitochondrial localization is particularly important in the context of cellular stress responses, such as protection against ischemic injury. elifesciences.org Within the mitochondria, PKCε can phosphorylate specific protein targets to modulate mitochondrial function. elifesciences.org The dynamic translocation of PKCε to these distinct organelles underscores its ability to participate in a wide array of cellular processes by acting on spatially segregated substrates.
Specificity of Subcellular Compartmentalization for Function
The functional diversity of PKCε is intricately linked to its specific subcellular compartmentalization. physiology.org By localizing to distinct organelles and microdomains, PKCε can access and phosphorylate a unique subset of substrates, thereby eliciting specific cellular responses. physiology.org This spatial regulation is a critical mechanism for achieving signaling specificity among the various PKC isoforms, which often share similar activation mechanisms. physiology.org
For instance, the translocation of PKCε to the Golgi apparatus is directly tied to its role in regulating protein secretion and Golgi function. nih.govnih.gov Within this compartment, PKCε can influence the trafficking of vesicles and the processing of proteins. immunologyresearchjournal.com
Localization to mitochondria is another example of how compartmentalization dictates function. mdpi.com In cardiac cells, mitochondrial PKCε is implicated in cardioprotective signaling pathways, where it is thought to phosphorylate components of the mitochondrial permeability transition pore and other mitochondrial proteins to prevent cell death during ischemia-reperfusion injury. elifesciences.org
The recruitment of PKCε to the plasma membrane is essential for its involvement in signaling cascades initiated by cell surface receptors. researchgate.net At the plasma membrane, PKCε can regulate the activity of ion channels, transporters, and other membrane-associated proteins, influencing processes like cell adhesion and excitability. nih.govresearchgate.net
Furthermore, PKCε has been shown to interact with the cytoskeleton, and its localization to focal adhesions is important for cell migration. mdpi.com The ability of PKCε to bind to F-actin provides a direct link to the cytoskeletal machinery, allowing it to influence cell shape and motility. wikipedia.orgmdpi.com
In essence, the specific subcellular address of PKCε at any given time determines its functional output. This precise spatial control ensures that the kinase acts on the right substrates at the right time, preventing unwanted phosphorylation events and enabling its participation in a diverse range of physiological processes.
Autoregulation and Conformational Changes of PKCε
Role of Pseudosubstrate Domain in Autoinhibition and Activation
Like other members of the PKC family, the catalytic activity of PKCε is tightly controlled by an intramolecular autoinhibitory mechanism. nih.govpancreapedia.org Central to this regulation is the pseudosubstrate domain , a short sequence in the regulatory region of the enzyme that mimics a phosphorylation substrate but lacks a phosphorylatable serine or threonine residue. nih.gov
In its inactive, or "closed," conformation, the pseudosubstrate domain of PKCε occupies the substrate-binding cavity of the catalytic domain, effectively blocking access to bona fide substrates and preventing kinase activity. pancreapedia.orgideayabio.comucsd.edu This autoinhibited state is maintained in the absence of activating signals. ucsd.edu
The activation of PKCε involves a series of conformational changes that lead to the displacement of the pseudosubstrate domain from the catalytic site. immunologyresearchjournal.com This process is typically initiated by the binding of second messengers, such as diacylglycerol (DAG), to the C1 domain. nih.gov This interaction induces a conformational shift that increases the enzyme's affinity for the membrane and promotes the release of the pseudosubstrate, thereby "opening" the catalytic site for substrate binding and phosphorylation. pancreapedia.orgimmunologyresearchjournal.com
Recent research has also uncovered additional roles for the pseudosubstrate domain beyond autoinhibition. In certain contexts, a region that includes the pseudosubstrate sequence has been shown to contain a subcellular localization signal, contributing to the association of PKCε with the plasma membrane and cytoskeletal components. nih.gov Furthermore, the pseudosubstrate region can bind to specific lipids, such as phosphoinositides, which is essential for the translocation of PKCε to forming phagosomes during phagocytosis. immunologyresearchjournal.com This indicates that the pseudosubstrate domain is a multifunctional module that not only keeps the kinase in an inactive state but also participates in its targeted localization within the cell.
Structural Determinants of Peptide Antagonist and Agonist Design
The specific molecular interactions that govern PKCε activation and localization, particularly its binding to RACKs, have provided a rational basis for the design of peptide-based modulators of its activity. nih.govnih.gov These peptides can function as either selective antagonists or agonists, depending on their sequence and how they interfere with or mimic natural protein-protein interactions. nih.govnih.govmdpi.com
Peptide Antagonists: Isozyme-selective antagonists for PKCε have been developed based on the sequence of the RACK binding site on PKCε itself. nih.govnih.gov These peptides competitively inhibit the interaction between PKCε and its RACK, thereby preventing the stable anchoring of the activated kinase at its site of action and inhibiting its downstream functions. pancreapedia.org
Peptide Agonists (ψRACKs): A novel class of PKCε-selective agonists, termed pseudo-RACK (ψRACK) peptides, has been designed based on a sequence within PKCε (residues 85-92) that is homologous to a region on its corresponding RACK. nih.govnih.gov The pseudo-εRACK (ψεRACK) peptide acts as a selective allosteric agonist, inducing the translocation and activation of PKCε. nih.govnih.gov These peptides are thought to work by binding to the RACK, stabilizing a conformation that facilitates the binding and activation of PKCε. pancreapedia.org
A key structural determinant in the design of these modulatory peptides is the presence of charged amino acid residues. nih.govnih.gov For instance, the ψεRACK peptide (sequence: HDAPIGYD) differs from the homologous sequence on the RACK (sequence: NNVALGYD) at the second amino acid, where a charged aspartate (D) in the peptide corresponds to a neutral asparagine (N) in the RACK. nih.govnih.gov This charge difference is critical for its agonist activity.
Strikingly, a single amino acid substitution in the ψεRACK peptide that changes this charge can convert it from an agonist to an antagonist. nih.govnih.gov Replacing the aspartate with an asparagine results in a peptide that has the opposite, inhibitory effect on PKCε-mediated functions. nih.govnih.gov This demonstrates that subtle changes in the primary sequence and charge of these peptides can dramatically alter their biological activity, providing a powerful tool for the rational design of highly specific PKCε modulators.
Table 2: Design and Activity of PKCε Modulatory Peptides
| Peptide Name | Origin/Design Principle | Sequence | Corresponding PKCε/RACK Sequence | Activity |
| ψεRACK | Agonist; derived from a sequence within PKCε homologous to its RACK. | HDAPIGYD | εPKC₈₅₋₉₂ | Agonist |
| Antagonistic Peptide | Antagonist; designed by substituting a charged residue in ψεRACK. | HNAPIGYD | N/A | Antagonist |
| RACK-derived Peptide | Antagonist; derived from the PKCε binding site on its RACK. | NNVALGYD | εRACK₂₈₅₋₂₉₂ | Antagonist |
Sequences and activities are based on published research. nih.govnih.gov
Post-Translational Modifications and Protein Stability
Post-translational modifications are pivotal in fine-tuning the function of PKCε. These chemical alterations, occurring after the protein is synthesized, serve as molecular switches that can turn the enzyme's activity on or off, and also tag it for destruction.
Phosphorylation, the addition of a phosphate (B84403) group to specific amino acid residues, is a fundamental mechanism for regulating the activity of many kinases, including PKCε. Like other members of the AGC kinase superfamily, PKCε undergoes a series of ordered phosphorylation events that are essential for its maturation and catalytic competence. nih.govnih.gov These priming phosphorylations occur at three conserved sites within the catalytic domain: the activation loop (Thr-566), the turn motif (Thr-710), and the hydrophobic motif (Ser-729). nih.gov While Phosphoinositide-dependent kinase 1 (PDK1) is responsible for phosphorylating the activation loop, the turn and hydrophobic motifs are thought to be autophosphorylated. nih.gov These modifications are considered permissive, meaning they are required for the enzyme to be subsequently activated by second messengers. portlandpress.com
Beyond these conserved priming sites, research has identified several novel and isoform-specific phosphorylation sites on PKCε that contribute to its unique functions. portlandpress.comportlandpress.com In vitro autophosphorylation of PKCε occurs at Serine-234, Serine-316, and Serine-368. portlandpress.com These sites are unique to the epsilon isoform and are evolutionarily conserved, suggesting their functional importance. portlandpress.comportlandpress.com Interestingly, in a cellular context, the phosphorylation of these sites can be carried out by classical PKC (cPKC) isoforms, highlighting a functional cross-talk within the PKC superfamily. portlandpress.com
The functional significance of these isoform-specific phosphorylations is an active area of investigation. For instance, phosphorylation at Ser-368 is critical for the interaction of PKCε with 14-3-3 proteins, which are scaffolding proteins that can modulate the localization and activity of their binding partners. nih.govportlandpress.com The phosphorylation of Ser-234, located between the two C1 domains in the regulatory region, may influence protein-protein interactions and membrane binding. portlandpress.com While the precise functional consequences of phosphorylation at Ser-234 and Ser-316 are still being elucidated, their unique and conserved nature points to important roles in PKCε function. nih.gov
The table below summarizes the key phosphorylation sites of PKCε and their functional implications.
| Phosphorylation Site | Location | Regulating Kinase | Functional Consequence | Reference |
| Thr-566 | Activation Loop | PDK1 | Permissive for catalytic activation | nih.gov |
| Thr-710 | Turn Motif | Autophosphorylation | Permissive for catalytic activation | nih.gov |
| Ser-729 | Hydrophobic Motif | Autophosphorylation | Permissive for catalytic activation | nih.gov |
| Ser-234 | Between C1 Domains | cPKC isoforms (in trans) | Potential role in protein-protein interactions and membrane binding | portlandpress.comportlandpress.com |
| Ser-316 | Hinge Region | cPKC isoforms (in trans) | Functional consequence under investigation | nih.govportlandpress.com |
| Ser-368 | Hinge Region | cPKC isoforms (in trans) | Required for binding to 14-3-3 proteins | nih.govportlandpress.com |
The cellular levels of PKCε are tightly controlled not only by its synthesis and activation but also by its degradation. Prolonged activation of PKC family members, often induced by pharmacological agents like phorbol esters, typically leads to their downregulation, a process involving dephosphorylation and subsequent degradation. nih.gov Studies have revealed that PKCε is degraded through two primary mechanisms: the ubiquitin-proteasome system and the endolysosomal pathway. biorxiv.orgbiorxiv.org
Ubiquitination is a process where ubiquitin, a small regulatory protein, is attached to a substrate protein, marking it for degradation by the proteasome. Research has identified specific lysine (B10760008) residues on PKCε, namely Lysine-312 (K312) and Lysine-321 (K321), as key sites for ubiquitination. biorxiv.orgbiorxiv.org Mutation of both these sites renders PKCε resistant to degradation induced by stimuli like phorbol 12-myristate 13-acetate (PMA) or Transforming Growth Factor-beta (TGF-β). biorxiv.orgbiorxiv.org This indicates that ubiquitination at these specific sites is a crucial step in proteasomal-mediated degradation of PKCε. biorxiv.orgbiorxiv.org Interestingly, one study showed that the E3 ligase TRIM47 can mediate the polyubiquitination of PKCε through atypical lysine 27-linked chains, which stabilizes the protein rather than targeting it for proteasomal degradation. pnas.org Another study identified that the RINCK1 ubiquitin ligase mediates monoubiquitination of PKCε at Lys321 following Epidermal Growth Factor Receptor (EGFR) activation. nih.govresearchgate.net
In addition to the proteasome, the endolysosomal pathway also plays a role in PKCε degradation. biorxiv.orgbiorxiv.org This is supported by the observation that inhibitors of lysosomal function, such as chloroquine (B1663885) and bafilomycin A1, can prevent the degradation of PKCε induced by PMA. biorxiv.orgbiorxiv.org This suggests that under certain conditions, PKCε can be targeted to lysosomes for degradation, a pathway that appears to be distinct from the degradation mechanisms of other PKC isoforms like PKCα and PKCδ. biorxiv.orgbiorxiv.org It is important to note that autophagy, another major cellular degradation pathway, does not seem to be involved in the degradation of PKCε. biorxiv.org
The choice between these degradation pathways can be influenced by the specific cellular context and the nature of the stimulus. For example, TGF-β-induced degradation of PKCε in lung cancer cells is mediated by the proteasome and is dependent on the ubiquitination sites K312 and K321. biorxiv.orgbiorxiv.org
The following table outlines the key mechanisms and molecular players involved in PKCε protein degradation.
| Degradation Pathway | Key Molecules/Processes | Function | Reference |
| Ubiquitin-Proteasome System | Ubiquitination at Lysine-312 (K312) and Lysine-321 (K321) | Marks PKCε for degradation by the proteasome. | biorxiv.orgbiorxiv.org |
| TRIM47 (E3 ligase) | Mediates atypical lysine 27-linked polyubiquitination, leading to PKCε stabilization. | pnas.org | |
| RINCK1 (ubiquitin ligase) | Mediates monoubiquitination at Lys321 upon EGFR activation. | nih.govresearchgate.net | |
| Endolysosomal Pathway | Chloroquine-sensitive pathway | Targets PKCε to lysosomes for degradation. | biorxiv.orgbiorxiv.org |
| Bafilomycin A1-sensitive pathway | Inhibits lysosomal acidification, preventing PKCε degradation. | biorxiv.orgbiorxiv.org |
Iii. Cellular Functions and Signaling Pathways Mediated by Pkcε Peptide
Role in Cell Growth and Proliferation
PKCε peptide is a key regulator of cell growth and proliferation, exerting its influence through the modulation of the cell cycle and the activation of pro-survival pathways.
PKCε peptide plays a pivotal role in orchestrating the progression of the cell cycle, primarily by influencing the transition from the G1 to the S phase. aacrjournals.org Its activity is associated with the regulation of key cell cycle proteins, ensuring the timely and orderly proliferation of cells.
One of the primary mechanisms by which PKCε promotes cell cycle progression is through the suppression of cyclin-dependent kinase (CDK) inhibitors, such as p21/Cip1. aacrjournals.orgnih.gov Loss of PKCε activity has been linked to an increase in p21/Cip1 levels, which in turn leads to a prolonged G1 to S transition. nih.gov By downregulating inhibitors like p21/Cip1, PKCε facilitates the activation of CDK2 complexes, which are essential for S phase entry. aacrjournals.orgnih.gov
Furthermore, PKCε activation can lead to the upregulation of cyclins that drive the cell cycle forward. Research has shown that PKCε can induce the transcription of cyclin D1 and increase the protein levels of both cyclin D1 and cyclin E. nih.gov These cyclins are critical for overcoming the restriction point in the G1 phase. In some cellular contexts, this regulation is linked to the hyperphosphorylation of the retinoblastoma protein (Rb), a key tumor suppressor that controls the G1/S checkpoint.
The influence of PKCε on cell cycle regulators is summarized in the table below:
| Cell Cycle Regulator | Effect of PKCε Activation | Cellular Outcome |
| p21/Cip1 | Downregulation/Suppression aacrjournals.orgnih.gov | Promotes G1/S transition |
| Cyclin D1 | Upregulation/Induced transcription nih.gov | Facilitates entry into the cell cycle |
| Cyclin E | Upregulation nih.gov | Promotes S phase entry |
| CDK2 complexes | Increased activation nih.gov | Drives progression through the S phase |
PKCε peptide is a potent mediator of cell survival, employing several mechanisms to protect cells from programmed cell death, or apoptosis. nih.gov Its anti-apoptotic functions are largely executed through the modulation of the Bcl-2 family of proteins and the activation of the Akt signaling pathway. nih.gov
PKCε has been shown to increase the expression of the anti-apoptotic protein Bcl-2 while concurrently decreasing the levels of pro-apoptotic members of the Bcl-2 family, such as Bid. nih.gov This shift in the ratio of anti- to pro-apoptotic Bcl-2 proteins at the mitochondria helps to maintain mitochondrial integrity and prevent the release of cytochrome c, a key event in the intrinsic apoptotic cascade. nih.gov Moreover, PKCε can directly interact with and inhibit the pro-apoptotic protein Bax, preventing its activation and translocation to the mitochondria. nih.gov
The pro-survival effects of PKCε are also mediated through the PI3K/Akt signaling pathway. nih.gov PKCε can promote the phosphorylation and subsequent activation of Akt, a central kinase in cell survival. nih.govresearchgate.net Activated Akt, in turn, can phosphorylate and inactivate pro-apoptotic proteins and activate other survival pathways.
Interestingly, PKCε itself is a target for caspases, the executioners of apoptosis. During apoptosis, PKCε can be cleaved by caspases, such as caspase-3 and caspase-7, at its hinge region. nih.govaacrjournals.org The functional consequence of this cleavage appears to be context-dependent, with some studies suggesting the resulting catalytic fragment can have either pro- or anti-apoptotic effects. nih.govaacrjournals.org
The following table outlines the key molecules involved in PKCε-mediated anti-apoptotic signaling:
| Apoptosis-Related Protein | Effect of PKCε Activation | Cellular Outcome |
| Bcl-2 | Upregulation nih.govresearchgate.net | Inhibition of apoptosis |
| Bid | Downregulation nih.gov | Inhibition of apoptosis |
| Bax | Inhibition of activation and translocation nih.gov | Inhibition of apoptosis |
| Akt | Phosphorylation and activation nih.govresearchgate.net | Promotion of cell survival |
| Caspase-3/-7 | Cleavage of PKCε nih.govaacrjournals.org | Modulation of apoptotic signaling |
Involvement in Cell Motility and Migration
PKCε peptide is a critical regulator of cell motility and migration, processes that are fundamental to both normal physiological events and pathological conditions like cancer metastasis. Its influence extends to modulating the epithelial-to-mesenchymal transition, interactions with the extracellular matrix, and the dynamics of the cytoskeleton.
PKCε plays a significant role in promoting the epithelial-to-mesenchymal transition (EMT), a process by which epithelial cells acquire mesenchymal characteristics, including increased migratory and invasive potential. nih.gov Overexpression of PKCε has been shown to be sufficient to induce a mesenchymal phenotype in mammary epithelial cells. nih.gov
This transition is characterized by changes in the expression of key EMT markers. PKCε activation leads to a decrease in epithelial markers such as E-cadherin, which is crucial for cell-cell adhesion. nih.govresearchgate.net Concurrently, there is an increase in the expression of mesenchymal markers like vimentin (B1176767). nih.gov
The signaling pathways through which PKCε induces EMT often involve the upregulation of EMT-inducing transcription factors. For instance, PKCε can positively regulate the expression of Snail, a key transcription factor that represses E-cadherin expression. nih.govnih.gov This regulation can occur at both the protein and mRNA levels. nih.gov In some contexts, the induction of EMT by PKCε is mediated through its downstream effectors, such as RhoC and STAT3. nih.gov
The table below summarizes the effect of PKCε on key EMT markers:
| EMT Marker | Effect of PKCε Activation | Cellular Outcome |
| E-cadherin | Downregulation nih.govresearchgate.net | Loss of epithelial cell adhesion |
| Vimentin | Upregulation nih.gov | Gain of mesenchymal phenotype |
| Snail | Upregulation nih.govnih.gov | Promotion of EMT |
The interaction between cells and the extracellular matrix (ECM) is fundamental for cell migration, and PKCε is a key modulator of these interactions. A primary mechanism through which PKCε influences cell-ECM adhesion is by regulating the trafficking of integrins, which are transmembrane receptors that mediate cell attachment to the ECM.
Specifically, PKCε controls the recycling of β1 integrins back to the plasma membrane, a process essential for directional cell migration. nih.govembopress.org When PKCε activity is inhibited, β1 integrins can become trapped in intracellular vesicles, leading to reduced cell movement. nih.gov This regulatory role of PKCε in integrin trafficking is crucial for maintaining the dynamic nature of cell adhesion required for motility.
Furthermore, PKCε can influence the formation and dynamics of focal adhesions, which are large protein complexes that link the actin cytoskeleton to the ECM through integrins. The regulation of β1 integrin recycling by PKCε directly impacts the composition and turnover of these adhesive structures.
The ability of a cell to move is intrinsically linked to the dynamic remodeling of its cytoskeleton, and PKCε peptide plays a crucial role in orchestrating these changes, particularly affecting actin and vimentin filaments.
PKCε's influence on the intermediate filament protein vimentin is a key aspect of its control over cell migration. PKCε-mediated phosphorylation of vimentin is a critical step in the recycling of β1 integrins. embopress.orgnih.govembopress.org This phosphorylation event helps to release integrin-containing vesicles, allowing them to return to the cell surface and facilitate directional movement. embopress.orgnih.govnih.gov While PKCε is essential for this process, it may not be the direct kinase phosphorylating vimentin in all cases. portlandpress.com
In addition to its role with vimentin, PKCε also has a profound impact on the actin cytoskeleton. It is unique among PKC isoforms in that it contains an F-actin-binding region. portlandpress.com PKCε activation can lead to the reorganization of the actin cytoskeleton, promoting the formation of structures like membrane ruffles, which are characteristic of motile cells. nih.gov This is often achieved through the regulation of Rho GTPases, such as Rac1 and RhoA, which are master regulators of actin dynamics. nih.govnih.gov For instance, PKCε can promote Rac1 activation, leading to lamellipodia formation, while simultaneously inhibiting RhoA activity, which is associated with stress fiber formation. nih.govnih.gov
The table below details the impact of PKCε on cytoskeletal components:
| Cytoskeletal Component | Effect of PKCε Activation | Cellular Outcome |
| Vimentin | Mediates phosphorylation embopress.orgnih.govembopress.org | Facilitates β1 integrin recycling and cell motility |
| Actin | Promotes reorganization (e.g., ruffle formation) nih.gov | Enhances cell migration |
| Rho GTPases (Rac1, RhoA) | Modulates activity (activates Rac1, inhibits RhoA) nih.govnih.gov | Controls actin dynamics for directional movement |
Neurobiological Functions
Protein Kinase C epsilon (PKCε) peptide is a significant modulator of numerous neuronal processes, playing a crucial role in the development and plasticity of the nervous system. hep.com.cn Its involvement extends from the structural development of neurons to the intricate signaling pathways that govern learning and memory.
The outgrowth of neurites, the projections from a neuron's cell body that develop into axons and dendrites, is a fundamental process in neuronal differentiation, and PKCε has been identified as a key regulator. nih.govmolbiolcell.org Overexpression of PKCε, but not other PKC isoforms like α, βII, or δ, has been shown to induce the formation of neurite-like processes in neuroblastoma cells. molbiolcell.orgnih.gov This effect is mediated by the regulatory domain of PKCε and is independent of its kinase activity. nih.gov
A specific actin-binding site within the PKCε protein is critical for its role in promoting neurite outgrowth. molbiolcell.orgnii.ac.jp A peptide corresponding to this site can suppress neurite outgrowth during neuronal differentiation. nih.govmolbiolcell.orgnii.ac.jp This suggests that the interaction of PKCε with the actin cytoskeleton is a crucial step in the signaling pathway leading to changes in neuronal morphology. molbiolcell.org The localization of PKCε to the plasma membrane and the cortical cytoskeleton appears to be important for its effect on neurite outgrowth. molbiolcell.org Furthermore, the neuronal growth-associated protein 43 (GAP43), a major neuronal substrate of PKC, is also implicated in these processes. hep.com.cn
Key Research Findings on PKCε Peptide and Neurite Outgrowth:
| Finding | Experimental Model | Implication | Reference(s) |
|---|---|---|---|
| Overexpression of PKCε induces neurite-like processes. | Neuroblastoma cells | PKCε is a specific isoform driving neurite formation. | molbiolcell.orgnih.gov |
| The effect is mediated by the regulatory domain of PKCε. | Neuroblastoma cells | Kinase activity is not required for this specific function. | nih.gov |
| A peptide from the PKCε actin-binding site suppresses neurite outgrowth. | Neuronal differentiation models | Interaction with actin is crucial for PKCε-mediated neurite extension. | nih.govmolbiolcell.orgnii.ac.jp |
PKCε is deeply involved in synaptic plasticity, the ability of synapses to strengthen or weaken over time, which is a fundamental mechanism for learning and memory. It plays a role in both long-term potentiation (LTP) and long-term depression (LTD), two major forms of synaptic plasticity. hep.com.cn The activation of PKCε, along with PKCδ, has been shown to facilitate LTP in the hippocampus, an effect that is dependent on the activity of NMDARs (N-methyl-D-aspartate receptors). koreamed.org A specific PKCε inhibitor peptide, TAT-εV1-2, can block this facilitation of LTP. koreamed.org
PKCε also contributes to the regulation of neurotransmission. For instance, it has been shown to modulate GABA (gamma-aminobutyric acid) release in the central amygdala. pnas.org A PKCε inhibitor peptide can increase the amplitude of evoked inhibitory postsynaptic potentials (IPSPs), suggesting a constitutive role for PKCε in regulating GABAergic transmission. pnas.org Furthermore, PKCε promotes synaptogenesis, the formation of new synapses, by inducing the phosphorylation and membrane accumulation of the postsynaptic density protein PSD-95. nih.gov This process is mediated through the activation of JNK1 and calcium/calmodulin-dependent kinase II. nih.gov Following ischemic injury, the neuropeptide FF was found to restore the levels of phosphorylated PKCε (pPKCε), suggesting a role for PKCε activation in strengthening synaptic signaling and maintaining synaptic integrity under stress. mdpi.com
The influence of PKCε on synaptic plasticity directly translates to its role in learning and memory. nih.gov Studies have shown that pharmacological activation of PKCε can have both beneficial and detrimental effects on learning and memory, depending on the context. For example, a PKCε-specific activator, DCPLA-ME, was found to prevent learning and memory defects in a mouse model of Alzheimer's disease with cerebral microinfarcts. nih.gov Conversely, genetic inhibition of PKCε has been shown to improve spatial learning and memory in mice after global cerebral ischemia. nih.gov This suggests that the timing and level of PKCε activity are critical for its effects on cognitive function. The generation of a "pain memory" in primary afferent nociceptors has also been linked to the activation of PKCε, which triggers the cytoplasmic polyadenylation element binding protein (CPEB), a regulator of protein translation. jneurosci.org
Summary of PKCε Peptide's Role in Neurobiological Processes:
| Neurobiological Function | Key Role of PKCε Peptide | Interacting Molecules/Pathways | Reference(s) |
|---|---|---|---|
| Neurite Outgrowth | Induces neurite formation | Actin, Regulatory Domain, GAP43 | hep.com.cnnih.govnih.gov |
| Synaptic Plasticity | Facilitates LTP, promotes synaptogenesis | NMDAR, PKCδ, PSD-95, JNK1 | koreamed.orgnih.gov |
| Neurotransmission | Modulates GABA release | GABAergic system | pnas.org |
Cardiovascular System Regulation
PKCε peptide is a critical component of signaling pathways that regulate cardiovascular function, particularly in the context of protecting the heart from injury and modulating its performance.
One of the most well-documented roles of PKCε is its involvement in cardioprotection, especially in the phenomenon of ischemic preconditioning, where short periods of ischemia protect the heart from a subsequent, more prolonged ischemic event. ahajournals.org Activation of PKCε is both necessary and sufficient to protect the heart from ischemia-reperfusion (I/R) injury. oup.com The translocation of PKCε to the mitochondria is a key event in this protective mechanism. nih.govphysiology.org
Peptides that activate PKCε, such as ψεRACK, have been shown to mimic the effects of ischemic preconditioning, reducing infarct size and improving functional recovery in animal models of myocardial infarction. physiology.orgpsu.edu This protection is observed even in aged hearts, which are often resistant to other cardioprotective interventions. nih.govphysiology.orgpsu.edu The cardioprotective effects of PKCε activation are mediated through various downstream targets, including the inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β) and the modulation of mitochondrial ATP-sensitive K+ (KATP) channels. physiology.org Heat shock protein 90 (HSP90) has been identified as a chaperone that mediates the mitochondrial import of PKCε, and a peptide designed to enhance the PKCε-HSP90 interaction has been shown to be cardioprotective. oup.com Conversely, a peptide inhibitor of PKCε translocation can abolish the protective effects. ahajournals.org
PKCε also plays a significant role in regulating the contractility of the myocardium. wikipedia.org It translocates to cardiac muscle sarcomeres and can modulate contractile function. wikipedia.org Studies using specific peptides to either activate or inhibit PKCε have demonstrated its influence on cardiomyocyte growth and contractility. ahajournals.org For example, a PKCε activator peptide (ψεRACK) was associated with concentric ventricular remodeling and normal contractile function, while an inhibitor peptide (εV1) led to impaired contractility and, at high levels, dilated cardiomyopathy. ahajournals.org The regulation of the sarcolemmal Na+-K+ pump is another mechanism through which PKCε can influence myocardial function, with a PKCε-specific activating peptide mimicking the effects of angiotensin II on the pump's activity. physiology.org
In terms of metabolism, sustained activation of PKCε has been shown to promote cardiac adaptation to chronic hypobaric hypoxia. nih.gov This is achieved by improving the mitochondrial response and altering substrate fuel selection, favoring glucose utilization. nih.govnih.gov This metabolic shift is mediated through a GSK3β/HIF-1α-dependent mechanism and helps to sustain contractile function under hypoxic conditions. nih.gov Sub-proteome analysis has revealed that activated PKCε co-localizes with several metabolic enzymes, further supporting its role in regulating cardiac metabolism. nih.gov
Key Findings on PKCε Peptide in the Cardiovascular System:
| Cardiovascular Function | Effect of PKCε Peptide | Mechanism of Action | Reference(s) |
|---|---|---|---|
| Cardioprotection | Reduces infarct size and improves recovery after ischemia. | Translocation to mitochondria, inhibition of GSK-3β, interaction with HSP90. | oup.comnih.govphysiology.orgpsu.edu |
| Myocardial Contractility | Modulates cardiomyocyte growth and contractile function. | Regulation of sarcomeric proteins and the Na+-K+ pump. | ahajournals.orgwikipedia.orgphysiology.org |
Regulation of Cardiac Hypertrophy
Protein Kinase C epsilon (PKCε) is a critical regulator in the development of cardiac hypertrophy, a condition characterized by the enlargement of the heart muscle. Its role, however, is complex, with evidence suggesting it can mediate both adaptive and maladaptive hypertrophic responses depending on the context. nih.govjci.org PKCε is activated by a variety of stimuli that induce hypertrophy, including mechanical stress and pressure overload. nih.govjci.org
Studies involving transgenic mice have been instrumental in dissecting the role of PKCε in the heart. Overexpression of a constitutively active form of PKCε in the hearts of mice resulted in a mild, adaptive cardiac hypertrophy with normal heart function. nih.gov This suggests that activation of PKCε alone can be sufficient to induce a compensated form of heart enlargement. Conversely, inhibiting PKCε translocation in mice led to lethal heart failure in the perinatal period, indicating its essential role in normal heart development. jci.org
The signaling pathways through which PKCε exerts its effects on cardiac hypertrophy are multifaceted. One key pathway involves its interaction with Gq-coupled receptors, which are activated by hormones like angiotensin II and endothelin-1, known inducers of cardiac hypertrophy. jci.org While initial thoughts pointed to PKCε as a primary mediator of Gq-induced maladaptive hypertrophy, further studies have revealed a more nuanced role. jci.org It appears that in pathological hypertrophy, the activation of PKCε may actually be a compensatory mechanism to preserve cardiac function. jci.org For instance, in a mouse model of Gq-overexpression-induced heart failure, enhancing PKCε activity improved contractile function and reduced the degree of hypertrophy. jci.org
PKCε also influences the structural components of cardiomyocytes. It has been shown to phosphorylate sarcomeric proteins such as cardiac troponin I (cTnI) and cardiac troponin T (cTnT), which can modulate the calcium sensitivity of the myofilaments and thereby affect muscle contraction. wikipedia.org Furthermore, PKCε can activate focal adhesion kinase (FAK), a protein involved in cell adhesion and growth signaling, which in turn can influence the assembly of sarcomeres, the fundamental contractile units of muscle cells. wikipedia.org
Interestingly, there is evidence of cross-regulation between different PKC isoforms in the heart. In the absence of PKCε, an increase in the expression and activity of another isoform, PKCδ, has been observed, particularly under conditions of pressure overload. ahajournals.org This isoform substitution, however, is not a perfect replacement and can lead to detrimental changes in cardiac structure and function. ahajournals.org
Interactive Table: PKCε in Cardiac Hypertrophy
| Experimental Model | Manipulation of PKCε | Observed Phenotype | Reference |
| Transgenic Mice | Overexpression of active PKCε | Mild, adaptive cardiac hypertrophy | nih.gov |
| Transgenic Mice | Inhibition of PKCε translocation | Perinatal lethal heart failure | jci.org |
| Gq-overexpressing Mice | Co-expression with PKCε activator peptide | Reduced hypertrophy, improved function | jci.org |
| PKCε knockout Mice | Pressure overload | Compensatory increase in PKCδ, development of cardiac dysfunction | ahajournals.org |
Immune and Inflammatory Responses
PKCε is a key player in the innate immune system, influencing the response to pathogens and the subsequent inflammatory cascade.
Toll-like Receptor (TLR) Signaling Pathways
Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). PKCε has been identified as a critical component of the signaling pathway downstream of TLR4, the receptor for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. researchgate.netnih.govhep.com.cn
Upon LPS binding to TLR4, a signaling cascade is initiated that involves several adaptor proteins. PKCε has been shown to be directly involved in this process. nih.govnih.gov One of its key targets is the TRIF-related adaptor molecule (TRAM), also known as TICAM2. pnas.orguniprot.org PKCε phosphorylates TRAM on a specific serine residue, a step that is essential for the activation of the transcription factor IRF3 and the subsequent production of type I interferons, such as IFN-β, and other inflammatory mediators like RANTES. pnas.org This phosphorylation event appears to be specific to the TLR4 pathway, as TLR3-dependent responses, which also utilize the adaptor protein TRIF, are not impaired in the absence of PKCε. pnas.org
PKCε also participates in the MyD88-dependent arm of TLR signaling. It can associate with the TLR signaling complex in a MyD88-dependent manner and is necessary for downstream signaling events. nih.gov For instance, it has been implicated in the activation of NF-κB, a central transcription factor for pro-inflammatory genes. nih.govnih.gov
Macrophage and Dendritic Cell Activation
Macrophages and dendritic cells (DCs) are professional antigen-presenting cells that are critical for initiating both innate and adaptive immune responses. PKCε plays a significant role in the activation of these cells. researchgate.netnih.govhep.com.cn
Studies using mice lacking PKCε have demonstrated its importance in macrophage function. These mice show a reduced ability to defend against bacterial infections, including both Gram-negative and Gram-positive bacteria. nih.gov Macrophages from these mice exhibit impaired responses to LPS, including reduced production of pro-inflammatory mediators. nih.gov
PKCε is required for several key macrophage functions, including phagocytosis, the process of engulfing pathogens and cellular debris. immunologyresearchjournal.com It is also involved in the activation of macrophages by various stimuli, leading to the production of nitric oxide (NO), a potent antimicrobial molecule. nih.gov In the RAW 264.7 macrophage cell line, the expression of PKCε was shown to be sufficient for NO production. nih.gov
In dendritic cells, PKCε is involved in the response to TLR agonists like LPS, which is a crucial step for their maturation and subsequent ability to activate T lymphocytes, thereby bridging the innate and adaptive immune systems. researchgate.netnih.gov
Regulation of Cytokine Production
Cytokines are small proteins that are crucial for controlling the growth and activity of other immune system cells and blood cells. PKCε is involved in regulating the production of a variety of pro-inflammatory and anti-inflammatory cytokines.
In macrophages, PKCε is required for the production of several pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), in response to LPS stimulation. nih.gov However, the role of PKCε in TNF-α production can be complex, with some studies suggesting it may also have a restrictive role on its release under certain conditions. biorxiv.org
PKCε also regulates the production of cytokines in other immune cells. For example, in human alveolar epithelial cells infected with Legionella pneumophila, PKCε, along with PKCα, controls the expression of granulocyte-macrophage colony-stimulating factor (GM-CSF). ersnet.org In this context, PKCε specifically regulates GM-CSF production through the activation of the activator protein 1 (AP-1) transcription factor. ersnet.org
Furthermore, PKCε has been implicated in the production of IL-12 by monocyte-derived dendritic cells in response to LPS. nih.gov IL-12 is a key cytokine for driving the differentiation of T helper 1 (Th1) cells, which are important for cell-mediated immunity.
Interactive Table: PKCε in Immune Regulation
| Cell Type | Stimulus | Function of PKCε | Key Downstream Effectors | Reference |
| Macrophages | LPS (TLR4 agonist) | Activation, Phagocytosis, NO production | TRAM, IRF3, NF-κB | pnas.orgnih.gov |
| Dendritic Cells | LPS (TLR4 agonist) | Activation, Maturation | --- | researchgate.netnih.gov |
| Alveolar Epithelial Cells | Legionella pneumophila | GM-CSF production | AP-1 | ersnet.org |
| Monocyte-derived Dendritic Cells | LPS | IL-12 synthesis | --- | nih.gov |
Metabolic Regulation
PKCε has emerged as a significant player in the regulation of metabolism, particularly in the context of glucose homeostasis and insulin (B600854) signaling.
Glucose Metabolism and Insulin Signaling
Insulin resistance, a hallmark of type 2 diabetes, is a condition where cells fail to respond normally to the hormone insulin. PKCε has been identified as a key mediator of lipid-induced insulin resistance, particularly in the liver and adipose tissue. nih.gov
In the liver, an excess of dietary fat can lead to the accumulation of diacylglycerol (DAG), a lipid molecule that activates PKCε. pnas.orgresearchgate.net Activated PKCε can then directly phosphorylate the insulin receptor, which impairs its tyrosine kinase activity and dampens downstream insulin signaling. nih.govpnas.orgresearchgate.net This leads to a failure of insulin to suppress glucose production by the liver, contributing to high blood sugar levels. nih.gov Studies in rats have shown that a high-fat diet is sufficient to increase hepatic DAG and activate PKCε, leading to hepatic insulin resistance. pnas.org Importantly, reducing PKCε expression in the liver can protect against the development of diet-induced hepatic insulin resistance. nih.gov
Furthermore, PKCε is involved in the function of pancreatic beta-cells, the cells responsible for producing and secreting insulin. While some studies suggest that PKCε is involved in glucose-stimulated insulin secretion (GSIS), with its inhibition leading to reduced GSIS researchgate.net, other research indicates that functional ablation of PKCε can actually enhance insulin release, particularly from diabetic or lipid-pretreated islets. nih.gov This suggests a complex and potentially context-dependent role for PKCε in beta-cell function. Inhibition of PKCε has also been shown to augment insulin availability by reducing insulin clearance by the liver. nih.gov
Interactive Table: PKCε in Metabolic Regulation
| Tissue/Cell Type | Condition | Role of PKCε | Mechanism | Reference |
| Liver | High-fat diet, Insulin resistance | Mediates insulin resistance | Phosphorylates and inhibits the insulin receptor | nih.govpnas.orgresearchgate.netnih.gov |
| Adipose Tissue | Insulin resistance | Promotes glucose intolerance | Impairs insulin signaling | nih.govnih.gov |
| Pancreatic Beta-Cells | Glucose stimulation, Diabetes | Regulates insulin secretion and availability | Modulates insulin release and hepatic clearance | researchgate.netnih.gov |
Lipid Oxidation and Ketone Body Metabolism
The liver plays a central role in managing the body's energy balance. nih.gov During periods of fasting, the liver produces glucose through glycogenolysis and gluconeogenesis and also generates ketone bodies from the breakdown of fatty acids. nih.govmdpi.com This process of fatty acid oxidation and subsequent ketogenesis provides an essential alternative fuel source for various tissues, including the brain. nih.govwur.nl
Ketone bodies, which include acetone, acetoacetate, and β-hydroxybutyrate, are synthesized in the liver from acetyl-CoA derived from fatty acid β-oxidation. frontiersin.org The production of these molecules is tightly regulated by hormonal signals, with glucagon (B607659) promoting and insulin inhibiting the process. nih.govmdpi.com An increased rate of fatty acid oxidation in the liver during fasting leads to an accumulation of acetyl-CoA that surpasses the capacity of the tricarboxylic acid (TCA) cycle, shunting the excess acetyl-CoA towards ketogenesis. mdpi.com These ketone bodies are then transported out of the liver to be used by other tissues as an energy source. wur.nlfrontiersin.org
Regulation of Adipogenic Differentiation
Protein Kinase C epsilon (PKCε) has been identified as a significant promoter of adipogenic differentiation, the process by which preadipocytes mature into fat cells. researchgate.netnih.gov Overexpression of PKCε can commit multipotent fibroblasts to the adipocyte lineage when hormonal inducers are present. researchgate.net During the terminal differentiation of 3T3-F442A preadipocytes, PKCε protein expression increases, and inhibiting its function with cell-permeable peptides severely hampers this differentiation process. researchgate.net
The role of PKCε in adipogenesis is multifaceted. It appears to work in concert with other signaling pathways, such as the protein kinase A (PKA) pathway, to enhance differentiation. nih.gov One proposed mechanism for its pro-adipogenic effect is its direct interaction with the transcription factor CCAAT/enhancer-binding protein β (C/EBPβ), a key player in the early stages of adipogenesis. nih.gov Studies have shown that PKCε and C/EBPβ colocalize in the nucleus of cells shortly after the induction of differentiation. researchgate.netnih.gov
Furthermore, the PKCε-ALDH2 axis plays a crucial role in regulating adipogenesis. plos.orgnih.gov PKCε acts as an upstream activator of aldehyde dehydrogenase 2 (ALDH2) by direct phosphorylation. plos.orgnih.gov Silencing PKCε in 3T3-L1 preadipocytes reduces adipogenesis, while a PKCε agonist enhances it. plos.orgnih.gov This pathway helps to mitigate the negative effects of substances like 4-hydroxykenals (4-HNE), which can impair adipocyte differentiation. plos.orgnih.gov
PKCε also influences adipogenesis by regulating the nuclear-cytoplasmic export of Receptor Interacting Protein 140 (RIP140), a transcriptional co-repressor that limits fat accumulation. plos.org Activated PKCε phosphorylates RIP140, leading to its export from the nucleus and reducing its gene-repressive activity. This, in turn, promotes fat accumulation in differentiating adipocytes. plos.org
Interplay with Other Signaling Molecules and Pathways
Interactions with RhoA/C and CDC42
PKCε plays a significant role in modulating the activity of Rho family GTPases, particularly RhoA and CDC42, which are key regulators of the actin cytoskeleton and cellular processes like migration and cell division. portlandpress.comuniprot.org
RhoA: PKCε has a multifaceted interaction with RhoA. It can phosphorylate RhoA and mediate its translocation to the cell membrane. nih.gov This interaction is complex, as the binding of PKCε to RhoA does not strictly require the kinase to be in an active, ATP-bound state, suggesting a more intricate relationship than a simple enzyme-substrate interaction. nih.gov The PKCε-RhoA complex appears to assemble in the cytoplasm before moving to the cell membrane upon PKCε activation. nih.gov In the context of brain ischemia, PKCε activation leads to an increase in RhoA activity, which is implicated in dendritic spine impairment. spandidos-publications.com Inhibition of PKCε can block this activation of RhoA. spandidos-publications.com Furthermore, during cytokinesis, PKCε is involved in a complex that facilitates daughter cell separation, potentially through the regulation of RhoA. uniprot.org
CDC42: PKCε also interacts with the signaling network involving CDC42. It phosphorylates IQGAP1, a scaffolding protein that binds to and promotes the active state of both Rac1 and CDC42. portlandpress.com This phosphorylation event is linked to increased neurite outgrowth. portlandpress.com Additionally, PKCε's role in neuron growth and morphological changes can occur independently of its kinase activity through the inhibition of the RhoA pathway and the activation of CDC42, leading to cytoskeletal rearrangement. uniprot.org
Regulation of Translocator Protein (TSPO)
Protein Kinase C epsilon (PKCε) is a key regulator of the expression of the 18 kDa Translocator Protein (TSPO), which is primarily located on the outer mitochondrial membrane and is involved in various cellular functions, including cholesterol transport and steroidogenesis. nih.govmdpi.com High levels of TSPO in steroidogenic cells, such as MA-10 mouse tumor Leydig cells, are maintained by the high constitutive expression of PKCε. nih.gov In non-steroidogenic cells, which have lower basal levels of TSPO, its expression can be induced by activators like phorbol-12-myristate (B1219216) 13-acetate (PMA), an effect mediated by PKCε. nih.gov
The regulatory mechanism involves a specific signal transduction pathway. PKCε controls Tspo gene expression through the MAPK (Raf-1-MEK1/2-ERK1/2) signaling cascade. acs.orgnih.gov This pathway ultimately targets the transcription factors c-Jun (a component of AP-1) and STAT3, which have binding sites in the Tspo promoter. acs.orgspringermedizin.de Knockdown of PKCε in Leydig cells leads to a reduction in TSPO protein levels, as well as decreased phosphorylation of c-Jun and STAT3. nih.gov Similarly, inhibiting the MEK1/2 kinases or knocking down ERK2, c-Jun, or STAT3 also results in decreased Tspo mRNA and protein levels. acs.org
This PKCε-mediated regulation of TSPO is significant in both physiological and pathological contexts, as aberrant TSPO expression is linked to conditions like cancer and various neurological diseases. nih.govmdpi.com
Interdependence with other PKC isoforms
In the process of adipogenesis, for example, PKCε strongly promotes differentiation, whereas other isoforms like PKCβ and PKCδ have opposing effects. researchgate.netnih.gov Specifically, PKCβ has been reported to inhibit, while PKCδ supports osteogenesis, with the reverse being true for adipogenesis. nih.gov This demonstrates a clear functional divergence among these novel PKC isoforms.
In the context of neuromuscular development, both cPKCβI and nPKCε are necessary and interdependent for PKC's involvement in developmental synapse elimination. mdpi.com Blocking one of these isoforms prevents the other from functioning in this process, suggesting a sequential or cooperative mechanism. mdpi.com
Furthermore, the phosphorylation and activation of novel PKC isoforms can be functionally interdependent and cross-regulated. researchgate.net This suggests that the activity of one isoform can influence the activation state of another. However, there is also evidence of specificity. For example, peptide inhibitors designed based on the interaction sites of PKCδ with its substrates did not show affinity for PKCε, indicating that despite their structural similarities, there are distinct molecular recognition sites that allow for isoform-specific interactions and functions. mdpi.com This specificity is crucial for the development of targeted therapeutic modulators. physiology.orgmdpi.com
Iv. Experimental Models and Methodologies in Pkcε Peptide Research
In Vitro Cell Culture Models
In vitro cell culture systems provide a controlled environment to study the cellular and molecular effects of PKCε peptides. These models are instrumental in dissecting signaling pathways and identifying direct cellular targets.
Immortalized Cell Lines (e.g., Fibroblasts, Epithelial Cells)
Immortalized cell lines, which can proliferate indefinitely, are a valuable tool in PKCε peptide research due to their homogeneity and ease of manipulation. mdpi.com Fibroblast cell lines, such as NIH 3T3 and Rat6 cells, have been used to demonstrate the oncogenic potential of PKCε, showing that its overexpression can lead to increased growth rates and the ability to grow in soft agar. nih.gov In these models, the kinase domain of PKCε was identified as crucial for its transforming effects in a xenograft setting. nih.gov
Epithelial cell lines are also widely used. For instance, Caco-2 cells, a human colorectal adenocarcinoma line, have been employed to study the role of PKCε in intestinal barrier function. physiology.org In these cells, PKCε activation was linked to the disruption of tight junctions. physiology.org HeLa cells, derived from cervical cancer, have been used in "scratch wound" assays to show that injury can prompt an increase in the phosphorylation of Connexin 43 at serine 368, a process influenced by a peptide mimetic of the Cx43 carboxyl-terminus. tandfonline.com In the context of prostate cancer, the immortalized prostate epithelial cell line RWPE-1 has been used to assess the pro-mitogenic and transforming actions of PKCε. nih.gov
| Cell Line | Cell Type | Area of Research | Key Findings Related to PKCε Peptide Research |
|---|---|---|---|
| NIH 3T3, Rat6 | Fibroblast | Cancer Biology | Overexpression of PKCε confers oncogenic properties. nih.gov |
| Caco-2 | Epithelial (Intestinal) | Intestinal Barrier Function | PKCε activation is involved in the disruption of the epithelial barrier. physiology.org |
| HeLa | Epithelial (Cervical) | Wound Healing/Injury Response | Injury-dependent phosphorylation of Connexin 43 is modulated by a Cx43 mimetic peptide. tandfonline.com |
| RWPE-1 | Epithelial (Prostate) | Cancer Biology | Used to study the pro-mitogenic and transforming effects of PKCε. nih.gov |
Primary Cell Cultures (e.g., Cardiomyocytes, Neurons)
Primary cell cultures, which are derived directly from tissues, offer a more physiologically relevant system for studying PKCε peptides. Primary cardiomyocytes have been instrumental in cardioprotection research. Studies using these cells have shown that PKCε translocates to the mitochondria during ischemia/reperfusion, an effect that can be modulated by specific peptides. For example, the ψεHSP90 peptide was shown to enhance the mitochondrial translocation of PKCε and increase the phosphorylation of the mitochondrial substrate aldehyde dehydrogenase 2. oup.com
Primary neuronal cultures are essential for neurobiological studies. Research using these cells has demonstrated that PKCε is involved in neurite outgrowth, a process that can be suppressed by a peptide corresponding to the PKCε actin-binding site. molbiolcell.org Furthermore, primary hippocampal neurons have been used to show that PKCε activation can restrict dendritic spine density. nih.gov In models of simulated ischemia/reperfusion, a mitochondrial-selective PKCε activator, ψεHSP90, was found to promote neuronal survival and preserve mitochondrial membrane potential. nih.gov
Specific Cell Models for Disease Pathophysiology
Cell models tailored to specific diseases are critical for understanding the role of PKCε peptides in pathological processes. In cancer research, prostate cancer cell lines like PC3-ML and DU-145 have been used to show that PKCε is essential for cell invasion. nih.gov The PKCε inhibitor peptide εV1-2 was shown to significantly reduce the invasiveness of these cells. nih.gov Similarly, in non-small cell lung cancer (NSCLC) cells, depletion of PKCε or its inhibition with the εV1-2 peptide was found to induce cell death. nih.gov
In the context of ischemia/reperfusion injury, cell models have been crucial. For instance, in vitro studies with isolated mitochondria demonstrated that PKCε stimulates the production of reactive oxygen species (ROS), which can be inhibited by the PKCε-specific inhibitor peptide εV1-1 (EAVSLKPT). avensonline.org For neurodegenerative diseases like Alzheimer's, cell culture systems have been used to investigate the link between PKCε and the processing of amyloid precursor protein (APP), with findings suggesting that PKCε activation can reduce the production of amyloid-β peptides. pnas.org
| Disease | Cell Model | Key Findings Related to PKCε Peptide Research |
|---|---|---|
| Cancer (Prostate) | PC3-ML, DU-145 cells | The PKCε inhibitor peptide εV1-2 reduces cell invasion. nih.gov |
| Cancer (Lung) | NSCLC cells | Inhibition of PKCε with the εV1-2 peptide induces cell death. nih.gov |
| Ischemia/Reperfusion | Isolated Mitochondria | The PKCε inhibitor peptide εV1-1 inhibits ROS production. avensonline.org |
| Alzheimer's Disease | Cultured cells expressing APP | PKCε activation reduces amyloid-β peptide levels. pnas.org |
In Vivo Animal Models
In vivo animal models are indispensable for validating the physiological and therapeutic effects of PKCε peptides observed in vitro. These models allow for the study of complex biological responses in a whole-organism context.
Genetically Modified Organisms (e.g., Knockout, Transgenic Mice)
Genetically modified mice have provided significant insights into the function of PKCε. Knockout mice, which lack a functional PKCε gene, have been used to study the role of this kinase in various processes. nih.gov For example, germline PKCε knockout mice have been employed to investigate the development and metastasis of prostate cancer. nih.gov To overcome the limitations of germline knockouts, such as potential compensatory mechanisms, tissue-specific conditional PKCε knockout mice have been developed. nih.gov These models, using Cre-Lox technology, allow for the deletion of PKCε in specific tissues, such as the prostate epithelium or the epidermis, providing more precise insights into its tissue-specific functions. nih.gov
Conversely, transgenic mice that overexpress PKCε have been generated to study the consequences of its increased activity. nih.gov For instance, transgenic mice overexpressing PKCε specifically in the prostate develop pre-neoplastic lesions, suggesting a direct role for PKCε in the initiation of prostate cancer. nih.gov Similarly, transgenic overexpression of PKCε in the skin has been linked to an increased susceptibility to skin cancer. oncotarget.com
Disease-Specific Preclinical Models (e.g., Ischemia/Reperfusion, Cancer Xenografts)
Preclinical models that mimic human diseases are crucial for evaluating the therapeutic potential of PKCε peptides. Ischemia/reperfusion injury models in various organs have been widely used. In a porcine model of myocardial ischemia/reperfusion, a cell-permeable PKCε inhibitor was shown to restore cardiac function and reduce infarct size. avensonline.org Similarly, in a rat model of myocardial infarction, the PKCε activating peptide ψεRACK was found to be cardioprotective, particularly in aged, estradiol-deficient female hearts. nih.gov In a mouse model of renal ischemia/reperfusion, a myristoylated PKCε inhibitor preserved kidney function. avensonline.org Furthermore, in a mouse model of stroke, the mitochondrial-selective PKCε activator ψεHSP90 reduced infarct size and neurological deficits. nih.gov
Cancer xenograft models, where human cancer cells are implanted into immunodeficient mice, are a mainstay of oncology research. In nude mice bearing non-small cell lung cancer xenografts, the PKCε peptide translocation inhibitor εV1-2 was shown to block tumor growth. nih.gov Similarly, depletion of PKCε in lung cancer cells markedly inhibited xenograft growth. nih.gov In prostate cancer research, orthotopic xenograft studies using TRAMPC1 cells in conditional PKCε knockout mice demonstrated a significant decrease in tumor growth, highlighting the importance of PKCε in the tumor microenvironment. nih.govoncotarget.com
Advanced Research Techniques
The specific functions of Protein Kinase C Epsilon (PKCε) are intricately linked to its interactions with other proteins and its location within the cell. To dissect these precise roles, researchers have developed sophisticated tools, including specially designed peptides and molecular biology techniques, to selectively modulate PKCε activity.
A key strategy in studying PKCε involves the use of short, synthesized peptides that mimic specific regions of the PKCε protein or its binding partners. nih.gov These peptides can be designed to either activate or inhibit the enzyme's function with high selectivity, offering a more targeted approach than traditional pharmacological agents that often affect multiple PKC isozymes. nih.govnih.gov
To selectively activate PKCε, researchers have developed peptide agonists. A prominent example is ψεRACK (pseudo-Receptor for Activated C-Kinase), an eight-amino-acid peptide with the sequence HDAPIGYD. nih.gov This peptide corresponds to a sequence within PKCε itself (amino acids 85-92) that is homologous to a site on its anchoring protein, εRACK. nih.govnih.gov The ψεRACK peptide is thought to work by mimicking the activated state of PKCε, promoting its translocation to specific cellular compartments and initiating downstream signaling. nih.govahajournals.org
Studies have demonstrated that ψεRACK can selectively induce the translocation of PKCε without significantly affecting other PKC isozymes like PKCα. nih.gov For instance, in neonatal cardiac myocytes, ψεRACK induced the movement of PKCε from the soluble fraction of the cell to the particulate fraction, a hallmark of its activation. nih.gov This selective activation has been shown to be sufficient to confer protection against ischemia-induced cell death in cardiac myocytes. ahajournals.orgportlandpress.com The development of ψεRACK has been instrumental in elucidating the specific roles of PKCε in cellular processes such as cardioprotection and neuroprotection. portlandpress.comnih.gov
A fascinating aspect of ψεRACK's design is the importance of specific amino acid charges. The sequence of ψεRACK differs from the homologous sequence on its binding partner by a single charge-altering amino acid. nih.gov Research has shown that substituting the aspartate residue in ψεRACK with asparagine (a neutral amino acid) converts the agonist into an antagonist, highlighting the critical role of electrostatic interactions in its function. nih.govnih.gov
Table 1: Example of an Isozyme-Selective PKCε Peptide Agonist
| Peptide Name | Sequence | Basis of Design | Mechanism of Action |
|---|
| ψεRACK | HDAPIGYD | Homology to a sequence within PKCε (amino acids 85-92) that mimics its receptor, εRACK. nih.govnih.gov | Induces selective translocation and activation of PKCε. nih.govahajournals.org |
Conversely, to inhibit PKCε function, isozyme-selective peptide antagonists have been engineered. A widely used example is εV1-2, a short peptide derived from the V1 region of PKCε (amino acids 14-21). nih.govnih.gov This peptide corresponds to the binding site on PKCε for its anchoring protein, RACK2. mdpi.com By competing with PKCε for binding to its RACK, εV1-2 effectively prevents the translocation of activated PKCε to its sites of action, thereby inhibiting its function. nih.govoup.com
The selectivity of εV1-2 for PKCε is a key advantage. Studies have shown that it can block the translocation and function of active PKCε without interfering with other PKC isozymes such as PKCα, β, and δ. nih.gov This specificity has allowed researchers to pinpoint the involvement of PKCε in various physiological and pathological processes. For example, the use of εV1-2 has demonstrated that PKCε activation is a critical step in cardioprotection induced by ischemic preconditioning. nih.govmdpi.com In cardiac myocytes, εV1-2 was shown to abolish the protective effects mediated by PKCε activation. mdpi.com
The development of εV1-2 and other similar antagonists has provided invaluable tools for dissecting the specific contributions of PKCε signaling pathways. nih.gov For instance, in studies of cardiac sodium channels, εV1-2 was able to abolish the inhibitory effects induced by a PKCε-specific activator, confirming the selective role of this isozyme in regulating ion channel function. physiology.org
Table 2: Example of an Isozyme-Selective PKCε Peptide Antagonist
| Peptide Name | Sequence | Basis of Design | Mechanism of Action |
|---|
| εV1-2 | EAVSLKPT | Derived from the RACK binding site on PKCε (amino acids 14-21). nih.govnih.govavensonline.org | Competitively inhibits the interaction between PKCε and its anchoring protein (RACK), preventing its translocation and function. nih.govoup.com |
A significant challenge in using peptides as research tools or potential therapeutics is their delivery into cells, as the cell membrane is generally impermeable to them. To overcome this, PKCε-modulating peptides are often conjugated to cell-penetrating peptides (CPPs). nih.gov One of the most commonly used CPPs is the trans-activating transcriptional activator (TAT) peptide, derived from the HIV-1 virus. pcom.edu
The TAT peptide is a short, positively charged sequence (e.g., YGRKKRRQRRR) that can efficiently cross cell membranes, likely through endocytosis. pcom.edu By chemically linking the TAT peptide to a cargo peptide, such as a PKCε agonist or antagonist, the entire conjugate can be effectively delivered into the cell's cytoplasm. pcom.eduresearchgate.net This method has been used extensively to facilitate the intracellular action of PKCε-modulating peptides in various experimental models. avensonline.orgpcom.edu For example, a TAT-conjugated PKCε inhibitor has been shown to improve functional recovery and extend graft survival in a cardiac transplantation model by reducing inflammatory responses. avensonline.org
The conjugation strategy often involves a disulfide bond linking the carrier and the cargo peptide, which can be cleaved inside the cell, releasing the active peptide. nih.gov This approach ensures that the modulating peptide reaches its intracellular target. nih.gov
To enhance the specificity of peptide-based therapies, researchers have developed bifunctional peptides that combine a targeting moiety with a therapeutic peptide. This approach aims to deliver the therapeutic agent specifically to the desired cells or tissues, increasing local efficacy while minimizing off-target effects. nih.gov
An example of this strategy is the development of a bifunctional peptide for the treatment of head and neck squamous cell carcinoma (HNSCC). nih.gov This peptide, named HN1-PKCε, consists of two functional modules connected by a linker. nih.gov The HN1 module is a cancer cell-homing peptide that preferentially binds to and penetrates HNSCC cells. nih.govnih.gov The second module is a PKCε inhibitory peptide, derived from εV1-2, which blocks the function of PKCε, a protein known to promote an aggressive phenotype in HNSCC. nih.gov
Studies have shown that HN1-PKCε preferentially internalizes into HNSCC cells compared to normal oral epithelial cells. nih.gov Once inside the cancer cells, the PKCε inhibitory component blocks the translocation of active PKCε, thereby dampening multiple signaling pathways that are dysregulated in HNSCC. nih.gov This targeted delivery system demonstrates a promising strategy for increasing the therapeutic index of PKCε-targeted agents. nih.gov
In addition to peptide-based tools, molecular biology techniques provide powerful methods to investigate the function of PKCε by directly manipulating its expression levels within cells. These approaches include gene silencing to reduce PKCε expression and overexpression to increase its levels.
Gene Silencing:
Gene silencing techniques, such as RNA interference (RNAi), are used to specifically suppress the expression of the gene encoding PKCε (the PRKCE gene). nih.govnumberanalytics.com This is typically achieved by introducing small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) that are complementary to the PKCε messenger RNA (mRNA). This leads to the degradation of the mRNA, thereby preventing the synthesis of the PKCε protein. numberanalytics.com
Studies in breast cancer cells have utilized RNAi to silence PRKCE. nih.gov The reduction in PKCε mRNA and protein levels allowed researchers to confirm its role in promoting cancer cell aggressiveness. nih.gov Similarly, depletion of PKCε in renal cell carcinoma has been shown to suppress the phosphorylation of downstream signaling proteins like Akt, STAT3, and ERK. cancerindex.org
Overexpression:
Conversely, overexpression studies involve introducing additional copies of the PRKCE gene into cells to increase the production of the PKCε protein. nih.gov This can be achieved by transfecting cells with expression vectors containing the PRKCE coding sequence. Overexpression can help elucidate the consequences of elevated PKCε activity. For example, overexpressing PKCε in certain cancer cells can promote the phosphorylation of key signaling molecules, highlighting its role in driving tumor-related pathways. cancerindex.org
By combining gene silencing and overexpression studies, researchers can gain a comprehensive understanding of the cellular processes regulated by PKCε and validate its role as a potential therapeutic target in various diseases. cancerindex.orgnih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name | |
|---|---|
| Peptides | |
| ψεRACK | |
| εV1-2 | |
| TAT (Trans-activating transcriptional activator) | |
| HN1-PKCε | |
| Proteins | |
| Protein Kinase C Epsilon (PKCε) | |
| Protein Kinase C Alpha (PKCα) | |
| Protein Kinase C Beta (PKCβ) | |
| Protein Kinase C Delta (PKCδ) | |
| RACK2 (Receptor for Activated C-Kinase 2) | |
| Akt (Protein Kinase B) | |
| STAT3 (Signal transducer and activator of transcription 3) | |
| ERK (Extracellular signal-regulated kinase) | |
| Genes |
Biochemical Assays for Kinase Activity and Protein Interactions
The investigation of Protein Kinase C epsilon (PKCε) peptide's function relies heavily on a variety of biochemical assays designed to measure its kinase activity and to identify its interaction partners. These assays are fundamental in dissecting the molecular mechanisms through which PKCε exerts its effects.
Kinase Activity Assays: The enzymatic activity of PKCε is typically quantified by measuring the transfer of a phosphate (B84403) group to a substrate. A common method involves in vitro kinase assays using purified PKCε enzyme and a specific substrate, which can be a protein or a synthetic peptide. nih.gov The phosphorylation event is often detected using radioactive ATP (³²P-ATP) or through phospho-specific antibodies that recognize the phosphorylated form of the substrate. nih.gov
Enzyme-Linked Immunosorbent Assays (ELISAs) provide a quantitative platform for detecting PKCε itself or its activity. mybiosource.commybiosource.com These kits are often based on a sandwich ELISA format, where a capture antibody binds to PKCε, and a detection antibody, often conjugated to an enzyme like horseradish peroxidase (HRP), generates a colorimetric signal proportional to the amount of protein present. mybiosource.commybiosource.com
Peptide arrays are another high-throughput method used to validate phosphorylation sites. ucsf.edu In this technique, a library of peptides, representing potential phosphorylation sites, is synthesized on a solid support (e.g., a cellulose (B213188) membrane). The array is then incubated with active PKCε and ATP (or an ATP analog) to identify which peptides are directly phosphorylated by the kinase. ucsf.edu
Protein Interaction Assays: Identifying the proteins that bind to PKCε is crucial for understanding its signaling complexes. Affinity pull-down assays and co-immunoprecipitation are standard methods for this purpose. In pull-down assays, a tagged version of PKCε is used to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry. ahajournals.org Similarly, co-immunoprecipitation uses an antibody specific to PKCε to isolate the kinase and its bound partners from their cellular context. nih.gov
Blot overlay assays have also been employed to detect direct interactions. nih.gov In this method, proteins from a cell extract are separated by electrophoresis, transferred to a membrane, and then incubated with purified, labeled PKCε to see which proteins it binds to directly. nih.gov Studies using this technique have shown that the regulatory domain of PKCε, particularly the pseudosubstrate sequence, is important for these interactions. nih.gov
| Assay Type | Methodology | Purpose | Key Findings for PKCε Peptide |
| In Vitro Kinase Assay | Purified PKCε enzyme is incubated with a substrate and ATP (often radiolabeled) to measure phosphate transfer. | Quantify kinase activity; Validate substrates. | Confirms direct phosphorylation of specific substrates. nih.gov |
| ELISA | Uses antibody-antigen interactions and a colorimetric detection system to quantify PKCε protein levels in biological samples. | Detect and quantify the presence of PKCε. | Provides a tool for measuring PKCε concentrations in various tissues and fluids. mybiosource.commybiosource.com |
| Peptide Array | A library of peptides is immobilized on a surface and incubated with PKCε to identify phosphorylation sites. | High-throughput validation of direct phosphorylation sites. | Validated 39 direct substrates of PKCε in mouse brain. ucsf.edunih.gov |
| Affinity Pull-Down | A tagged form of PKCε is used to isolate interacting proteins from cell lysates for identification. | Identify components of PKCε signaling complexes. | Identified 36 proteins physically associated with myocardial PKCε. ahajournals.org |
| Co-immunoprecipitation | An antibody against PKCε is used to precipitate the kinase and its stably associated binding partners from a cell lysate. | Identify in vivo protein-protein interactions. | Showed that a 40-kD kinase related to PKCε associates with cytokeratins 8 and 18. nih.gov |
| Blot Overlay Assay | Separated proteins on a membrane are incubated with purified PKCε to detect direct binding partners. | Characterize direct protein interactions and the domains involved. | Indicated that constant regions, particularly the pseudosubstrate sequence, are major determinants of interactions. nih.gov |
Imaging Techniques for Subcellular Localization and Dynamics
Understanding where PKCε is located within a cell and how its position changes in response to stimuli is critical to defining its function. Various advanced imaging techniques have been instrumental in visualizing the subcellular localization and dynamics of the PKCε peptide.
Immunofluorescence and Immunocytochemistry: These antibody-based techniques are widely used to determine the steady-state location of PKCε in fixed cells and tissues. By using an antibody that specifically recognizes PKCε, coupled with a fluorescently labeled secondary antibody, researchers can visualize the protein's distribution with a fluorescence microscope. northeastern.edunih.gov Immunofluorescent double staining allows for the co-localization of PKCε with markers for specific organelles or cellular compartments. nih.gov These studies have revealed that PKCε can be found in various locations, including the Golgi apparatus, plasma membrane, and cytoskeletal components. nih.govnortheastern.edu For instance, specific domains within the PKCε peptide, such as the hinge region or the pseudosubstrate sequence, have been shown to direct its association with the plasma membrane and cytoskeleton. northeastern.edu
Fluorescent Protein Fusions: To study the movement, or translocation, of PKCε in living cells, scientists often create fusion proteins by genetically linking PKCε to a fluorescent protein like Green Fluorescent Protein (GFP). kchem.org When these PKC-GFP fusion constructs are expressed in cells, the dynamic behavior of the kinase can be monitored in real-time using fluorescence microscopy. This approach has been used to observe the translocation of different PKC isoforms to various intracellular sites, such as the plasma membrane and Golgi, in response to activators like phorbol (B1677699) esters. kchem.org
Advanced Microscopy Techniques: For higher resolution imaging, correlated light and electron microscopy (CLEM) offers a powerful approach. This method combines the dynamic information from fluorescence microscopy with the ultrastructural detail of electron microscopy. A specific application of this is the use of miniSOG (mini Singlet Oxygen Generator) labeling. elifesciences.org miniSOG is a small fluorescent protein that, upon light illumination, catalyzes a reaction that can be visualized by electron microscopy, allowing for precise localization of the tagged protein. elifesciences.org These advanced techniques have been used to confirm the presence of protein kinases in specific and discrete subcellular compartments, such as the nucleus and mitochondria, providing a high-resolution map of their location. elifesciences.org
Collectively, these imaging methodologies have established that PKCε is not statically confined to one location but dynamically shuttles between different subcellular compartments, including the Golgi, mitochondria, plasma membrane, and nucleus, in a process that is critical for its function. northeastern.edunih.govelifesciences.orgbiorxiv.orgimmunologyresearchjournal.com
Proteomics and Phosphoproteomics for Target Identification
Identifying the direct and indirect substrates of PKCε is key to unraveling its signaling pathways. Proteomics and phosphoproteomics, which involve the large-scale study of proteins and their phosphorylation states, have become indispensable tools in this endeavor.
Phosphoproteomic Profiling: Phosphoproteomics aims to identify and quantify changes in protein phosphorylation across the entire proteome in response to a specific stimulus or condition. One powerful strategy combines the use of a PKCε-specific activator peptide, such as ψεRACK, with phosphoproteomic analysis. nih.govjst.go.jp In a study on cardiac tissue, this approach revealed that selective activation of PKCε led to the phosphorylation of numerous mitochondrial proteins. nih.govjst.go.jp This analysis identified 37 individual mitochondrial proteins involved in glucose and lipid metabolism and components of the respiratory chain as targets of PKCε, suggesting a direct role for the kinase in regulating cardiac metabolism and protecting against ischemic injury. nih.govjst.go.jp
Quantitative phosphoproteomics has also been employed to dissect the role of PKCε in complex physiological processes like insulin (B600854) resistance. By comparing the hepatic phosphoproteome of rats on different diets with or without PKCε knockdown, researchers could distinguish between phosphorylation events caused by lipids and those directly mediated by PKCε. pnas.org This systems-level approach, combined with a functional siRNA screen, uncovered previously unknown regulators of insulin signaling and suggested crosstalk between PKCε and the p70S6K pathway. pnas.org
Chemical Genetics and Mass Spectrometry: A chemical-genetic approach offers a highly specific method for identifying direct kinase substrates. This technique involves engineering a mutant version of PKCε (analog-sensitive PKCε or AS-PKCε) that can utilize a "bulky" ATP analog not used by other cellular kinases. ucsf.edunih.gov When cells or lysates are incubated with this engineered kinase and a thiophosphate-containing ATP analog, the substrates of AS-PKCε become tagged with a thiophosphate group. These tagged substrates can then be specifically isolated and identified using mass spectrometry. A screen using this method in mouse brain lysates successfully identified 39 direct substrates of PKCε, many of which were novel and involved in cytoskeletal regulation, morphogenesis, and synaptic function. ucsf.edunih.gov
Functional Proteomics of Signaling Complexes: Another approach focuses on identifying proteins that are physically associated with PKCε in signaling complexes. Using two-dimensional gel electrophoresis, mass spectrometry, and affinity pull-down assays, researchers have identified at least 36 proteins that form a complex with PKCε in the heart. ahajournals.org This study revealed that cardioprotection induced by PKCε activation is associated with changes in the expression and post-translational modification of these complex components, providing a framework for understanding the integrated signaling architecture of PKCε. ahajournals.org
| Methodology | Approach | Key Findings | Identified Substrates/Interactors |
| Phosphoproteomics with Activator Peptide (ψεRACK) | Selective activation of PKCε in cardiac tissue followed by analysis of the mitochondrial phosphoproteome. | Identified that PKCε primarily targets mitochondrial proteins involved in metabolism and energy production. nih.govjst.go.jp | 37 mitochondrial proteins, including those in glucose/lipid metabolism and the respiratory chain. nih.gov |
| Quantitative Phosphoproteomics | Compared hepatic phosphoproteomes of rats on different diets with/without PKCε knockdown. | Distinguished between lipid-induced and PKCε-induced phosphorylation, identifying novel regulators of insulin signaling. pnas.org | IRS1, RPS6, and 16 other phosphoproteins previously not associated with insulin signaling. pnas.org |
| Chemical Genetics & Mass Spectrometry | Used an engineered AS-PKCε and a unique ATP analog to specifically tag and identify direct substrates. | Identified 39 direct substrates of PKCε in the mouse brain, many involved in neuronal function. ucsf.edunih.gov | Neuromodulin, MARCKS, and proteins involved in cytoskeletal function and morphogenesis. ucsf.edu |
| Functional Proteomics of Signaling Complexes | Used 2D-electrophoresis and mass spectrometry to identify proteins physically associated with PKCε. | Found PKCε forms multi-protein complexes and that cardioprotection involves dynamic modulation of these complexes. ahajournals.org | 36 associated proteins including structural proteins (desmin), signaling molecules (MAPKAPK2), and stress proteins (HSP 27, HSP 70). ahajournals.org |
Optogenetic Control of PKCε Activity
A significant challenge in studying kinase signaling is the ability to control enzyme activity with high precision in space and time. Traditional methods using chemical activators often suffer from off-target effects and lack spatial specificity. elifesciences.orgelifesciences.org Optogenetics, a technique that uses light to control the function of proteins, has provided a revolutionary solution to this problem in PKCε research.
Development of a Photo-activatable PKCε: Researchers have developed a photo-activatable optogenetic PKCε probe, termed "Opto-PKCε". elifesciences.orgbiorxiv.orgnih.gov This engineered tool consists of the catalytic domain of PKCε fused to a blue-light-inducible dimerization domain. biorxiv.orgnih.gov In the absence of blue light (in the "dark" state), the tool is inactive. Upon exposure to blue light, the dimerization domain causes the Opto-PKCε molecules to oligomerize and become active, leading to the phosphorylation of its substrates. elifesciences.orgbiorxiv.org This activation is reversible and can be precisely controlled by simply turning the light on and off.
Spatiotemporal Dissection of PKCε Signaling: The power of Opto-PKCε lies in its ability to be targeted to specific subcellular locations. By fusing Opto-PKCε to a localization signal, such as one that directs it to the plasma membrane or to mitochondria, researchers can activate the kinase in a spatially restricted manner. elifesciences.orgbiorxiv.org This has enabled the dissection of signaling events that originate from distinct cellular compartments.
Key Research Findings with Opto-PKCε:
Validation: Phosphoproteomic analysis confirmed that Opto-PKCε activation leads to the phosphorylation of known PKCε substrates, demonstrating that the tool faithfully mimics the activity of the endogenous kinase. elifesciences.orgbiorxiv.orgnih.gov
Plasma Membrane Signaling: By recruiting and activating Opto-PKCε at the plasma membrane of liver cells, studies showed that sustained PKCε activity at this location is required for the specific phosphorylation of the insulin receptor at a particular site (Thr1160). elifesciences.orgbiorxiv.orgnih.gov
Mitochondrial Signaling: When Opto-PKCε was specifically activated at the mitochondria, it was found to phosphorylate a subunit of the mitochondrial complex I (NDUFS4). elifesciences.orgbiorxiv.orgresearchgate.net This phosphorylation event correlated with a reduction in the cell's respiratory capacity, directly linking mitochondrial PKCε activity to the regulation of cellular metabolism. elifesciences.orgresearchgate.net
Specificity: Comparing the signaling outcomes of Opto-PKCε activation with those of a general chemical activator (PMA) revealed that the optogenetic tool provides much higher specificity. While PMA activates multiple pathways, including the PKA pathway, Opto-PKCε activation specifically triggered phosphorylation of PKCε substrates, allowing for the identification of signaling pathways that are exclusively regulated by PKCε. elifesciences.org
The development of Opto-PKCε represents a major technological advance, providing a powerful tool to investigate the intrinsic signaling properties of PKCε with unparalleled specificity and spatiotemporal resolution. biorxiv.orgresearchgate.net
V. Preclinical Therapeutic Potential and Research Directions
PKCε as a Research Target in Pathological Conditions
The multifaceted role of PKCε in cellular signaling pathways positions it as a key player in various pathological conditions. Research across multiple disciplines has highlighted its potential as a therapeutic target for a range of disorders, from neurodegenerative diseases to cancer.
Neurological Disorders (e.g., Alzheimer's Disease, Stroke, Neurodegenerative Conditions)
In the context of neurological disorders, PKCε has been identified as a crucial element in both disease progression and potential neuroprotection. ontosight.ainih.gov
Alzheimer's Disease (AD): Research has revealed a significant link between PKCε and Alzheimer's disease. researchgate.netnih.gov Studies on postmortem AD brains have shown markedly lower levels of PKCε in the hippocampus and temporal pole areas compared to age-matched controls. researchgate.netnih.gov This decrease in PKCε correlates with an increase in amyloid-β (Aβ) levels, a hallmark of AD. researchgate.netnih.gov In fact, an inverse correlation between PKCε and Aβ levels has been observed in healthy brains, a relationship that is lost in AD patients, suggesting a loss of PKCε's protective effect against toxic Aβ accumulation. researchgate.netnih.gov
Activation of PKCε in AD transgenic mice has been found to prevent the elevation of synaptotoxic Aβ-oligomers, deficits in PKCε, early synaptic loss, cognitive deficits, and the formation of amyloid plaques. nih.gov Furthermore, overexpressing PKCε in mouse models of AD has been shown to reduce amyloid plaque burden by increasing the activity of endothelin-converting enzyme, which is involved in Aβ degradation. pnas.org The activation of PKCε can also rescue the decrease in manganese superoxide (B77818) dismutase (MnSOD) and vascular endothelial growth factor (VEGF), thereby preventing microvascular loss associated with aging and AD. jefferson.edu These findings suggest that strategies aimed at increasing PKCε activity could be beneficial in treating AD. ontosight.aipnas.org
Stroke: The role of PKCε in cerebral ischemia is complex. While some studies suggest that inhibiting PKCε can be neuroprotective after a stroke, others point to its protective role. bohrium.comahajournals.org Genetic deletion of PKCε in mice has been shown to mitigate ischemic brain injury after transient global cerebral ischemia, reducing neurodegeneration and improving spatial memory deficits. bohrium.com Conversely, other research indicates that PKCε activation can be neuroprotective. For instance, treatment with an A1 adenosine (B11128) receptor agonist, which activates PKCε, has been shown to protect neuronal cultures from ischemic-type injury. ahajournals.org Furthermore, PKCε inhibition has been observed to prevent ischemia-induced impairment of dendritic spines in cultured primary neurons. spandidos-publications.com These conflicting findings highlight the need for further research to delineate the precise role of PKCε in stroke pathology.
Other Neurodegenerative Conditions: PKCε's involvement extends to other neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS). A significant decrease in both PKCε mRNA and protein has been reported in the motor cortex of some sporadic ALS patients. merckmillipore.comnih.gov In cellular models of ALS, a reduction in the ratio of phosphorylated PKCε to total PKCε has been observed. merckmillipore.comnih.gov Notably, transient activation of PKCε with Bryostatin-1 has been shown to promote long-term survival in degenerating motor neuron-like cells, suggesting that modulating PKCε activity could be a potential neuroprotective strategy for ALS. merckmillipore.comnih.gov
Cardiovascular Diseases (e.g., Myocardial Infarction, Hypertrophy)
PKCε plays a well-documented, albeit complex, role in cardiac physiology and pathology. ahajournals.org
Myocardial Infarction: Research indicates that PKCε is involved in the cellular response to myocardial ischemia. Studies have shown that PKCε can protect cardiac cells from damage following a myocardial infarction.
Cardiac Hypertrophy: Cardiac hypertrophy, an enlargement of the heart muscle, can be both an adaptive and maladaptive response. PKCε has been identified as a key mediator in this process. nih.govjci.org It is activated by various hypertrophic stimuli, including mechanical stress and neurohumoral factors. nih.govjci.orgnih.gov While initially perceived as a driver of maladaptive hypertrophy, studies involving transgenic overexpression of PKCε have shown that it can lead to a mild, adaptive form of hypertrophy with normal cardiac function. nih.govjci.org Conversely, inhibiting PKCε in the context of Gq-mediated hypertrophy has been shown to lead to ventricular dilation and lethal heart failure. nih.govjci.org This suggests that the role of PKCε in cardiac hypertrophy is context-dependent. Further research has shown that a signaling complex involving PKCε and PKD1 at the Z-discs of cardiomyocytes is pivotal for the development of cardiac hypertrophy induced by G-protein coupling receptor agonists. nih.gov
| Condition | Role of PKCε | Key Research Findings |
| Myocardial Infarction | Protective | Protects cardiac cells from ischemic damage. |
| Cardiac Hypertrophy | Complex (Adaptive/Maladaptive) | Activated by hypertrophic stimuli. nih.govjci.orgnih.gov Overexpression can lead to adaptive hypertrophy. nih.govjci.org Inhibition in certain contexts can be detrimental. nih.govjci.org Forms a key signaling complex with PKD1. nih.gov |
Oncogenesis and Cancer Progression (e.g., Tumorigenesis, Metastasis)
PKCε is widely recognized as an oncogene, playing a critical role in the development and progression of various cancers. nih.govoncotarget.com Its overexpression has been documented in a multitude of solid tumors and is often associated with a more aggressive and metastatic phenotype. nih.govresearchgate.net
Tumorigenesis: Overexpression of PKCε has been shown to promote tumorigenesis in various cancer types, including prostate, breast, lung, and skin cancer. nih.govdtic.milaacrjournals.orgnih.gov In prostate cancer, for example, PKCε overexpression can drive the transition to an androgen-independent phenotype, leading to aggressive tumor growth. nih.govaacrjournals.org Studies using transgenic mouse models have demonstrated that prostate-specific overexpression of PKCε leads to the development of preneoplastic lesions that can progress to invasive adenocarcinoma. aacrjournals.org Furthermore, PKCε is required for KRAS-driven lung tumorigenesis. aacrjournals.orgnih.gov
Metastasis: A significant body of evidence implicates PKCε in promoting cancer cell invasion and metastasis. nih.govplos.orgarchivesofmedicalscience.comaacrjournals.org In non-small cell lung cancer (NSCLC), depletion of PKCε impairs cell migration and invasion. plos.org Similarly, in breast cancer, inhibition of PKCε in aggressive cancer cell lines leads to a significant reduction in tumor growth and metastasis. aacrjournals.org PKCε has also been identified as a key factor in driving the formation of bone metastasis by prostate cancer cells. nih.gov The mechanisms by which PKCε promotes metastasis are multifaceted and include the modulation of cell motility and the secretion of extracellular matrix proteases. plos.org
| Cancer Type | Role of PKCε | Key Research Findings |
| Prostate Cancer | Oncogenic, Promotes Metastasis | Overexpression drives androgen-independent growth. nih.govaacrjournals.org Required for bone metastasis. nih.gov |
| Breast Cancer | Oncogenic, Promotes Metastasis | Inhibition reduces tumor growth and metastasis. aacrjournals.org Associated with poorer survival. aacrjournals.org |
| Lung Cancer | Oncogenic, Promotes Metastasis | Required for KRAS-driven tumorigenesis. aacrjournals.orgnih.gov Depletion impairs cell migration and invasion. plos.org |
| Skin Cancer | Oncogenic | Overexpression promotes metastatic squamous cell carcinoma. nih.govaacrjournals.org |
Metabolic Dysregulation (e.g., Insulin (B600854) Resistance, Diabetes Complications)
PKCε is a key player in the development of hepatic insulin resistance, a central feature of type 2 diabetes. researchgate.netnih.gov
Insulin Resistance: In the liver, the accumulation of diacylglycerol (DAG) activates PKCε, which in turn phosphorylates and inhibits the insulin receptor, leading to hepatic insulin resistance. researchgate.netnih.govpnas.org Studies in rats have shown that a high-fat diet induces hepatic insulin resistance through this mechanism, and that knocking down hepatic PKCε can protect against this effect. researchgate.netpnas.orgjci.org Research has also identified a broader network of proteins through which PKCε may drive high-fat diet-induced hepatic insulin resistance, suggesting new therapeutic avenues for type 2 diabetes. researchgate.netnih.gov Furthermore, conditioned media from palmitate-treated macrophages can induce insulin resistance in muscle cells through a mechanism involving both PKCθ and PKCε. plos.org
Inflammatory and Immune-Mediated Disorders
The role of PKCε in inflammation is complex and appears to be context-dependent. While some studies suggest it can have anti-inflammatory effects by suppressing pro-inflammatory cytokines, other research indicates its involvement in pro-inflammatory signaling pathways. nih.gov For instance, in muscle cells, PKCε, along with PKCθ, has been shown to be a key element in the inflammatory response induced by macrophage-derived factors. plos.org This highlights the need for further investigation to fully understand the role of PKCε in various inflammatory and immune-mediated disorders.
Pain Signaling and Analgesia Research
PKCε has a well-established role in pain signaling, particularly in the development of chronic pain states. nih.gov
Pain Signaling: PKCε is critically involved in the sensitization of primary afferent neurons, which contributes to the development of thermal hyperalgesia following injury. nih.gov It is highly expressed in nociceptive neurons and can mediate a switch in intracellular signaling that contributes to the transition from acute to chronic pain. researchgate.net Inflammatory mediators like bradykinin (B550075) can activate PKCε, leading to the enhancement of the activity of the transient receptor potential vanilloid 1 (TRPV1) channel, a key player in pain perception. nih.gov
Analgesia Research: The significant role of PKCε in pain pathways makes it a promising therapeutic target for the treatment of chronic pain. jci.orgnih.gov The development of specific PKCε inhibitors is an active area of research. For example, a small molecule inhibitor of PKCε has been shown to reduce hyperalgesia in a rodent model of chemotherapy-induced neuropathic pain and also to attenuate pain associated with opioid withdrawal. jci.orgnih.gov This suggests that targeting PKCε could be an effective, non-addictive strategy for managing certain types of chronic pain. nih.gov
Development of PKCε Modulators and Peptides
The development of modulators for Protein Kinase C epsilon (PKCε) has heavily focused on peptide-based strategies. These peptides are designed to interact with specific domains of PKCε, thereby either inhibiting or activating its function. This approach has proven fruitful in creating isozyme-selective tools to study the specific roles of PKCε.
Strategies for Isozyme Selectivity in Peptide Design
Achieving selectivity for a specific PKC isozyme like epsilon is a significant challenge due to the high degree of homology among the different isoforms, especially within the catalytic domain. nih.gov To overcome this, researchers have developed several rational design strategies that target unique regions and protein-protein interactions of PKCε.
One of the most successful strategies involves targeting the C2 domain of PKCε. nih.govnih.gov This domain is crucial for the interaction of PKCε with its specific anchoring proteins, known as Receptors for Activated C-Kinase (RACKs). nih.govphysiology.org Peptides derived from the C2 domain can act as competitive inhibitors by binding to the RACK and preventing the translocation and activation of PKCε. nih.govphysiology.orgresearchgate.net For example, a peptide with the sequence EAVSLKPT, corresponding to amino acids 14-21 of PKCε, has been shown to selectively inhibit the translocation of PKCε by binding to its RACK, RACK2 (also known as β'COP). acs.orgnih.gov
Another approach focuses on the "pseudo-RACK" or ψRACK sequence within PKCε itself. mdpi.comnih.gov This is a region within the kinase that has high homology to its corresponding RACK. nih.gov Peptides derived from this ψRACK sequence can act as allosteric agonists by interfering with an intramolecular interaction that keeps the enzyme in an inactive state, thus promoting its activation. nih.govmdpi.com The peptide ψεRACK, for instance, has been shown to facilitate the translocation and function of PKCε. mdpi.comahajournals.org Interestingly, subtle changes to the ψεRACK peptide sequence, such as amino acid substitutions that alter the charge, can convert it from an agonist to an antagonist. mdpi.comnih.gov
Furthermore, the identification of evolutionarily conserved sequences within functional domains like the C2 domain has provided another avenue for designing selective peptides. mdpi.com Peptides corresponding to these conserved regions can interfere with enzyme binding and activity with high specificity. mdpi.com By comparing sequences across different species, researchers can identify critical functional motifs to target. mdpi.com
Finally, combinatorial modification of substrate consensus sequences has been explored as a method to generate potent and isozyme-selective peptide inhibitors for various PKC isozymes. nih.gov
These varied strategies have led to the development of a toolbox of peptide modulators that can selectively target PKCε, enabling a more precise investigation of its physiological and pathological roles. nih.govnih.gov
| Strategy | Target | Mechanism of Action | Example Peptide | Effect on PKCε |
| RACK Interaction Inhibition | C2 domain of PKCε / RACK2 | Competitively inhibits the binding of PKCε to its anchoring protein, RACK2, preventing translocation and activation. | EAVSLKPT | Inhibition |
| Pseudo-RACK (ψεRACK) Modulation | RACK-binding site within PKCε | Mimics the RACK, binds to the RACK-binding site on PKCε, and disrupts the autoinhibitory intramolecular interaction. | ψεRACK | Activation |
| Evolutionarily Conserved Sequences | Conserved functional motifs | Peptides derived from homologous sequences in distant organisms interfere with enzyme binding and activity. | - | Modulation (Inhibition or Activation) |
| Substrate Consensus Sequence Modification | Catalytic domain | Competitively inhibits substrate phosphorylation. | - | Inhibition |
Peptides Targeting Protein-Protein Interactions
A key strategy in the development of PKCε modulators is the use of peptides that disrupt specific protein-protein interactions (PPIs). This approach offers a high degree of selectivity, as these interactions are often unique to individual PKC isozymes. nih.govmdpi.com
The most prominent example is the targeting of the interaction between PKCε and its specific anchoring protein, RACK2 (β'COP). acs.orgnih.gov Peptides derived from the V1 region of PKCε, such as the aforementioned EAVSLKPT, can selectively block the translocation of PKCε to its site of action, thereby inhibiting its function. physiology.orgacs.org This strategy has been instrumental in elucidating the role of PKCε in various cellular processes, including cardioprotection. physiology.org
Another important set of PPIs involves the interaction of PKCε with its substrates. Peptides can be designed to mimic the substrate's binding site on the kinase, acting as competitive inhibitors. mdpi.com This approach prevents the phosphorylation of the natural substrate without directly affecting the catalytic activity of the kinase itself. mdpi.com
Furthermore, peptides have been developed to modulate the interaction between PKCε and other binding partners. For example, the ψεHSP90 peptide was designed to enhance the interaction between PKCε and heat shock protein 90 (HSP90). mdpi.com This enhanced interaction leads to increased mitochondrial translocation of PKCε and phosphorylation of a mitochondrial substrate, ultimately providing cardioprotective effects. mdpi.com
The general principle behind these peptides is that they act as decoys, mimicking one of the interacting protein surfaces and thus preventing the formation of the functional protein complex. nih.gov This strategy has been successfully applied not only to inhibit but also to activate PKCε function, as seen with the ψεRACK peptides that promote the active conformation of the enzyme. mdpi.comahajournals.org
| Peptide | Target Interaction | Effect on Interaction | Consequence for PKCε Function |
| εV1-2 (e.g., EAVSLKPT) | PKCε - RACK2 | Inhibition | Inhibition of translocation and function |
| ψεRACK | Intramolecular autoinhibition | Disruption | Activation and translocation |
| ψεHSP90 | PKCε - HSP90 | Enhancement | Enhanced mitochondrial translocation and activity |
Peptides Derived from Substrate Phosphorylation Sites
A refined strategy for achieving highly selective inhibition of PKCε involves the use of peptides derived from the phosphorylation sites of its specific substrates. mdpi.com This approach leverages the unique recognition sequences that PKCε uses to bind and phosphorylate its targets.
The underlying principle is that these peptides act as competitive inhibitors at the active site of the kinase. mdpi.com By mimicking the amino acid sequence surrounding the phosphorylation site of a particular substrate, the peptide can occupy the catalytic domain of PKCε, thereby preventing the natural substrate from binding and being phosphorylated. mdpi.com
A key advantage of this strategy is the potential for substrate-specific inhibition. nih.gov This means that a peptide can be designed to block the phosphorylation of one specific substrate of PKCε while leaving its ability to phosphorylate other substrates intact. nih.gov This allows for a more nuanced dissection of the downstream signaling pathways regulated by PKCε.
An important related concept is the use of pseudosubstrate peptides. mdpi.com The pseudosubstrate is a region within the regulatory domain of PKCε that resembles a substrate phosphorylation site but lacks a phosphorylatable serine or threonine residue. mdpi.com This domain normally keeps the enzyme in an inactive state by binding to the active site. mdpi.com Peptides mimicking this pseudosubstrate sequence can act as potent and selective inhibitors of PKC activity. physiology.orgmdpi.com
While the development of peptides derived from specific PKCε substrate phosphorylation sites is an active area of research, the principle has been successfully demonstrated for other PKC isozymes, providing a strong rationale for its application to PKCε. mdpi.com This approach holds the promise of generating highly specific inhibitors that can dissect the multifaceted roles of PKCε in cellular signaling.
Challenges and Future Directions in PKCε Peptide Research
Despite the successes in developing peptide modulators for PKCε, several challenges remain. Future research will need to focus on overcoming these hurdles to translate the therapeutic potential of these peptides into clinical applications.
Achieving Greater Specificity and Functional Selectivity
A primary challenge in the field is the continuous need for improved specificity and functional selectivity of PKCε-targeting peptides. acs.org While significant progress has been made in achieving isozyme selectivity, the potential for off-target effects with other PKC isoforms or even other kinases remains a concern. acs.orgmdpi.com
Future peptide design will likely incorporate more sophisticated computational and structural biology approaches to identify unique pockets and allosteric sites on the PKCε protein. nih.govmdpi.com This could lead to the development of "second-generation" peptides that not only distinguish between PKC isozymes but also selectively modulate a subset of PKCε's functions. nih.gov For instance, a peptide might be designed to block the interaction of PKCε with one specific substrate while allowing its interactions with other substrates to proceed normally. nih.gov
Another avenue for enhancing specificity is the development of peptidomimetics and small molecules. acs.org While peptides have been invaluable research tools, they often have limitations in terms of cell permeability and stability in a physiological environment. acs.org Designing small molecules that mimic the action of these peptides could lead to more drug-like candidates with improved pharmacokinetic properties. acs.org The development of thienoquinolines that disrupt the PKCε/RACK2 interaction is an early example of this approach. acs.org
Understanding Context-Dependent Roles and Pleiotropic Effects
PKCε is known to have diverse and sometimes opposing roles depending on the cellular context, tissue type, and the specific signaling pathway involved. physiology.org This pleiotropy presents a significant challenge for therapeutic development. A peptide that is beneficial in one pathological condition could be detrimental in another.
Future research must focus on elucidating the specific downstream signaling networks that are activated by PKCε in different physiological and pathological states. This will require a combination of proteomics, genomics, and systems biology approaches to map the PKCε interactome and substrate profile in a context-dependent manner.
A deeper understanding of how PKCε is compartmentalized within the cell will also be crucial. physiology.org The localization of PKCε to specific subcellular compartments, mediated by its RACKs, is a key determinant of its function. physiology.org Developing tools to visualize and manipulate the localization of PKCε with high spatiotemporal resolution will be essential for untangling its pleiotropic effects.
Ultimately, the goal is to move beyond simply activating or inhibiting the entire PKCε population within a cell and towards a more nuanced modulation of its activity in specific locations and on specific substrates. This will be key to harnessing the therapeutic potential of PKCε while minimizing unwanted side effects.
Integration of Multi-Omics Data in Research
The integration of various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—is providing a more holistic understanding of PKCε's role in health and disease. This systems-biology approach allows researchers to move beyond single-pathway analyses and appreciate the broader impact of PKCε signaling on cellular networks.
Proteomics: Functional proteomics has been instrumental in identifying proteins that physically associate with PKCε, forming signaling complexes. ahajournals.org In the heart, for example, proteomic analysis has revealed that PKCε is associated with proteins in multiple subcellular compartments, including the mitochondria and cytoskeleton. ahajournals.orgnih.gov Activation of PKCε leads to dynamic changes in the composition and post-translational modifications of these protein complexes, providing insights into its cardioprotective effects. ahajournals.org A functional proteomic approach identified 93 potential members of PKCε multiprotein complexes in the heart, highlighting the extensive network of interactions involving this kinase. ahajournals.org
Metabolomics and Transcriptomics: Integrated analysis of metabolomics and transcriptomics data has been crucial in elucidating the metabolic pathways regulated by PKCε. In the brain, studies have combined these approaches to identify pathways linked to ischemic tolerance. frontiersin.org For instance, research has shown that PKCε activation influences purine (B94841) metabolism, and this pathway is also regulated by SIRT5, a protein linked to PKCε-mediated neuroprotection. frontiersin.org By analyzing gene expression changes following ischemic preconditioning alongside metabolite profiles from models with altered PKCε or SIRT5 activity, researchers can pinpoint common pathways crucial for cellular protection. frontiersin.org
Chemical Genetics and Multi-Omics Databases: A chemical genetic screen combined with mass spectrometry successfully identified 39 direct substrates of PKCε in the mouse brain. nih.gov To prioritize these substrates for further investigation, researchers utilized multiple public databases such as LINCS-L1000, STRING, and GeneMANIA. nih.govucsf.edu This integrative approach predicted interactions between the identified substrates and PKCε and revealed their association with behaviors related to alcohol consumption and anxiety. nih.gov The GeneMANIA analysis, for example, confirmed known physical interactions with proteins like MARCKS and neuromodulin and predicted several new ones. ucsf.edu This demonstrates the power of combining experimental data with computational tools to build comprehensive interaction networks.
The following table summarizes key findings from multi-omics studies on PKCε:
| Omics Approach | Key Findings | Research Context | References |
| Functional Proteomics | Identification of 36 proteins in PKCε signaling complexes. Dynamic changes in complex composition and post-translational modifications upon PKCε activation. | Cardioprotection | ahajournals.org |
| Functional Proteomics | Identification of 93 candidate proteins in PKCε multiprotein complexes. | Cardiac Signaling | ahajournals.org |
| Integrated Metabolomics and Transcriptomics | PKCε and SIRT5 co-regulate purine metabolism, a pathway involved in ischemic tolerance. | Neuroprotection | frontiersin.org |
| Chemical Genetics & Mass Spectrometry | Identification of 39 direct PKCε substrates in the mouse brain, categorized into cytoskeletal regulation, morphogenesis, and synaptic function. | Alcohol and Anxiety-Related Behaviors | nih.gov |
| RNA Sequencing | Myeloid PKCε expression is inversely correlated with atherosclerotic plaque vulnerability and regulates endocytosis mechanisms. | Atherosclerosis | biorxiv.org |
Development of Novel Experimental Tools and Methodologies
Advancements in experimental tools and methodologies are providing researchers with unprecedented precision to study PKCε function. These tools are essential for dissecting its complex roles in both physiological and pathological conditions.
Optogenetics: A significant breakthrough has been the development of a photo-activatable optogenetic PKCε probe, termed Opto-PKCε. elifesciences.org This tool allows for the precise spatiotemporal control of PKCε activity using light. By fusing an engineered PKCε catalytic domain with a blue-light inducible dimerization domain, researchers can activate the kinase at specific subcellular locations. elifesciences.org This has enabled the dissection of signaling events with high resolution. For example, light-induced activation of Opto-PKCε at the plasma membrane led to the specific phosphorylation of the insulin receptor, while its activation at the mitochondria resulted in the phosphorylation of a subunit of complex I, impacting cellular respiration. elifesciences.org
Chemical Probes: The development of specific activators and inhibitors for PKCε remains a cornerstone of its research. scbt.comscbt.com These small molecules allow for the controlled modulation of PKCε activity to study its downstream effects on target proteins and signaling networks. scbt.com They are invaluable for exploring the mechanisms by which PKCε regulates processes such as cardiac function and neuroprotection and are also used in high-throughput screening assays to identify new modulators of its activity. scbt.comscbt.com
Genetically Engineered Models: The generation of novel murine models, such as mice with a floxed PKCε allele (PKCεfl/fl), has been crucial for studying the tissue-specific roles of this kinase. biorxiv.org By crossing these mice with those expressing Cre recombinase under the control of a myeloid-specific promoter (LysM Cre), researchers have created a myeloid-specific PKCε knockout (mεKO) mouse. biorxiv.org This model has been instrumental in demonstrating the atheroprotective role of PKCε in myeloid cells. biorxiv.org
The table below highlights some of the novel tools and their applications in PKCε research:
| Tool/Methodology | Description | Application | References |
| Opto-PKCε | A photo-activatable optogenetic probe for precise spatiotemporal control of PKCε activity. | Dissecting signaling events at specific subcellular locations, such as the plasma membrane and mitochondria. | elifesciences.org |
| PKCε Activators | Small molecules that specifically activate PKCε. | Studying the downstream effects of PKCε activation on signaling pathways and cellular functions. | scbt.com |
| PKCε Inhibitors | Small molecules that specifically inhibit PKCε activity. | Investigating the consequences of blocking PKCε signaling in various cellular processes. | scbt.com |
| Myeloid-Specific PKCε Knockout (mεKO) Mice | Genetically engineered mice lacking PKCε specifically in myeloid cells. | Elucidating the role of myeloid PKCε in atherosclerosis. | biorxiv.org |
Exploration of Non-Catalytic Functions of PKCε
Emerging evidence suggests that PKCε possesses important functions that are independent of its kinase activity. nih.gov These non-catalytic roles often involve acting as a scaffold to bring other proteins together, thereby facilitating signaling events.
Scaffolding Functions: The regulatory domain of PKCε can mediate protein-protein interactions that are crucial for cellular processes, even in the absence of its catalytic activity. For instance, the regulatory domain of PKCε, independent of its kinase function, can induce the formation of neurite-like processes in neuroblastoma cells. immunologyresearchjournal.com In the context of cell division, PKCε's ability to bind to the scaffolding protein 14-3-3 is critical for the completion of cytokinesis. tandfonline.com Re-expression of PKCε that is unable to bind 14-3-3 cannot rescue the cytokinesis defects observed in cells lacking PKCε. tandfonline.com
Role in Vesicle Trafficking: PKCε is involved in processes that require focal exocytosis, such as phagocytosis and neurotransmission. immunologyresearchjournal.com Its role in vesicle budding from the trans-Golgi network (TGN) appears to be independent of its catalytic activity. immunologyresearchjournal.com PKCε is tethered to the TGN where it can interact with other proteins to facilitate the formation of transport vesicles. immunologyresearchjournal.com While PKCε can phosphorylate and activate Protein Kinase D (PKD), which is also involved in vesicle scission, the non-catalytic function of PKCε seems to be crucial in this context. immunologyresearchjournal.com It is proposed that the regulatory domain of PKCε may activate other enzymes like phospholipase D (PLD) or facilitate interactions with proteins like ARF1 to promote vesicle formation. immunologyresearchjournal.com
Regulation of RhoA: During cytokinesis, PKCε is involved in the spatial regulation of the small GTPase RhoA. tandfonline.com Interestingly, inhibiting the catalytic activity of PKCε can lead to the activation of RhoA. tandfonline.com This suggests a dual role for PKCε: a non-catalytic function to maintain RhoA-GTP at the cleavage furrow and a catalytic function to remove it from the actomyosin (B1167339) ring to allow for abscission. tandfonline.com
The following table summarizes key findings related to the non-catalytic functions of PKCε:
| Cellular Process | Non-Catalytic Function of PKCε | Interacting Proteins/Pathways | References |
| Cytokinesis | Scaffolding function essential for abscission. | 14-3-3 | tandfonline.com |
| Cytokinesis | Spatial regulation of RhoA activity. | RhoA | tandfonline.com |
| Neurite Outgrowth | Induction of neurite-like processes. | - | immunologyresearchjournal.com |
| Vesicle Trafficking | Vesicle budding from the trans-Golgi network. | PKD, PLD, ARF1 | immunologyresearchjournal.com |
Vi. Conclusion
Summary of Key Academic Contributions and Discoveries
Academic research on Protein Kinase C Epsilon (PKCε) peptides has significantly advanced the understanding of PKCε isozyme function and its role in cellular signaling. A primary contribution has been the development of peptides that can selectively modulate PKCε activity, thereby providing powerful tools to dissect its physiological and pathological roles.
These peptides are broadly categorized as inhibitors or activators and are often derived from regions of PKCε itself or its interacting proteins. For instance, peptides derived from the C2 domain of PKCε have been engineered to disrupt the isozyme's interaction with its specific anchoring proteins, known as Receptors for Activated C-Kinase (RACKs). nih.govnih.gov The inhibitory peptide εV1-2, which is derived from the PKCε C2 domain, functions by binding to RACK2 and preventing the translocation and activation of PKCε. nih.gov Conversely, activating peptides, such as the pseudoεRACK (ψεRACK) peptide, were designed to mimic the action of the RACK, inducing the translocation and activation of PKCε. nih.govoup.com
The development of these isozyme-selective peptide modulators has been instrumental in elucidating the specific functions of PKCε, particularly in cardioprotection. nih.govoup.com A substantial body of research has demonstrated that activation of PKCε is a central mechanism in protecting the heart from ischemia-reperfusion injury. oup.comwikipedia.org Studies using the εPKC-selective peptide activator, ψεRACK, have shown that its administration before an ischemic event can confer significant cardioprotection in various animal models. oup.com In contrast, the inhibitory peptide εV1-2 has been shown to block the protective effects of ischemic preconditioning. oup.com
Beyond cardioprotection, research on PKCε peptides has shed light on the enzyme's role in other areas, including cancer, where its function is more complex and controversial. nih.govresearchgate.net Overexpression of PKCε has been linked to transforming activity in some cell lines, yet it does not transform most others, and its role as a tumor promoter or suppressor remains a subject of intense research. nih.gov Furthermore, peptides have been crucial in studying the protein-protein interactions that govern PKCε's proximity to its substrates, a key determinant of its signaling specificity. nih.govnih.gov
Table 1: Key Research Findings on PKCε Peptide Modulators
| Peptide Modulator | Type | Derived From | Mechanism of Action | Key Academic Contribution |
|---|---|---|---|---|
| εV1-2 | Inhibitor | PKCε C2 Domain | Binds to RACK2, inhibiting its interaction with PKCε. nih.gov | Demonstrated the necessity of PKCε-RACK2 interaction for isozyme function and its role in ischemic injury. oup.com |
| ψεRACK | Activator | PKCε C2 Domain (mimic) | Induces translocation and activation of PKCε. nih.govoup.com | Established PKCε activation as a key mechanism for cardioprotection against ischemia-reperfusion injury. oup.com |
| TAT-εHSP90 | Activator | Heat shock protein 90 (Hsp90) sequence | Induces translocation of PKCε to the inner mitochondrial membrane. wikipedia.org | Revealed the role of Hsp90 in the mitochondrial translocation of PKCε during cardioprotective signaling. wikipedia.org |
Remaining Fundamental Research Questions
Despite significant progress, several fundamental questions regarding PKCε and its peptide modulators remain unanswered, representing critical areas for future investigation.
Dual Role in Pathophysiology: A major unresolved issue is the contextual role of PKCε as either a protective or a detrimental kinase. nih.gov While its activation is clearly cardioprotective in the context of ischemia, its upregulation in certain cancers suggests a pro-tumorigenic role. nih.govbiorxiv.org The molecular switches that dictate these opposing functions are not well understood. Elucidating the specific signaling contexts, substrate availability, and post-translational modifications that determine the functional outcome of PKCε activation is a primary challenge.
Substrate Specificity and Identification: While some substrates of PKCε have been identified, a comprehensive understanding of its substrate network is lacking. nih.gov It is often unclear which specific substrates are phosphorylated by PKCε to execute a particular biological function, such as the regulation of RhoA during cytokinesis. nih.gov The development of advanced proteomics and chemical genetics approaches, such as using analog-sensitive kinase mutants of PKCε, will be crucial to comprehensively map its direct substrates in different cellular contexts. nih.gov
Mechanisms of Peptide Activators: The precise mechanism of action for some activating peptides remains obscure. nih.gov For example, contrary to initial hypotheses, biophysical studies have shown that the activating pseudoεRACK peptide does not appear to bind directly to PKCε. nih.gov This finding suggests its mechanism is more complex than initially thought and necessitates further investigation to identify its true binding partners and mode of action.
Isozyme-Specific Modulator Design: Generating highly specific pharmacological modulators for individual PKC isozymes remains a significant challenge. nih.gov The structural similarity, particularly in the catalytic domain, among PKC family members makes the design of selective small molecule inhibitors difficult. mdpi.com While peptides targeting unique protein-protein interaction sites offer greater specificity, improving their stability and cell permeability is an ongoing research goal. mdpi.comnih.gov
Outlook for Future Academic Research on PKCε Peptide
The future of academic research on PKCε peptides is poised for significant advancements, driven by new technologies and a deeper understanding of PKC signaling.
Next-Generation Peptide Regulators: A major focus will be the rational design of "second-generation" peptide regulators. nih.gov Research will move beyond targeting the RACK-binding site to develop peptides that modulate other specific protein-protein interactions, such as those between PKCε and its unique substrates. nih.govmdpi.com This approach could yield highly selective tools to regulate distinct functions of the isozyme, allowing for more precise therapeutic interventions.
Advanced Peptide Technologies: The integration of artificial intelligence and new screening technologies like phage display will likely accelerate the discovery of novel peptide sequences with enhanced stability, efficacy, and target specificity. nih.gov Furthermore, advances in peptide synthesis and modification—such as stapling, cyclization, and conjugation to cell-penetrating moieties or drug molecules (peptide-drug conjugates)—will aim to overcome the inherent limitations of peptides, such as rapid clearance and poor bioavailability. nih.govmdpi.com
Exploring New Therapeutic Areas: While cardioprotection is a well-established area of interest, the therapeutic potential of modulating PKCε with peptides in other diseases warrants further exploration. This includes neurological conditions, where PKCε has been implicated in pain, anxiety, and addiction, as well as inflammatory and metabolic disorders. nih.govbiorxiv.org Future studies will likely use existing and newly developed PKCε peptide modulators to probe its function in these contexts and validate it as a therapeutic target.
Systems-Level Understanding: Future research will increasingly adopt a systems-biology approach to understand the PKCε signaling network. This involves integrating data from genomics, proteomics, and metabolomics to model how PKCε peptide modulators affect global cellular processes. This holistic view will be essential for predicting the on-target and off-target effects of potential therapeutic agents and for understanding the complex, often contradictory, roles of PKCε in health and disease.
Q & A
Basic Research Questions
Q. What experimental methods are commonly used to detect and quantify PKCε peptide in cellular models?
- Methodological Answer : The most reliable approach involves enzyme-linked immunosorbent assay (ELISA) using dual-antibody sandwich techniques. Key steps include:
- Coating plates with anti-PKCε monoclonal antibodies.
- Incubating samples with biotinylated polyclonal antibodies and streptavidin-HRP conjugates.
- Quantifying absorbance after TMB substrate development. Ensure standardized controls and triplicate measurements to minimize variability. Cross-reactivity with other PKC isoforms should be validated via Western blot .
Q. How is PKCε activated, and what pathways regulate its downstream signaling?
- Methodological Answer : PKCε activation requires phospholipid hydrolysis (e.g., diacylglycerol from phosphatidylinositol or choline phospholipids). Experimental validation involves:
- Stimulating cells with phorbol esters (e.g., PMA) to mimic diacylglycerol.
- Inhibiting phospholipase C/D to isolate pathway-specific effects.
- Measuring translocation to membranes via fluorescence tagging or subcellular fractionation .
Advanced Research Questions
Q. How can researchers resolve contradictions in PKCε activation mechanisms reported across studies?
- Methodological Answer : Discrepancies often arise from cell type-specific signaling or divergent phospholipid sources. To address this:
- Use isoform-specific inhibitors (e.g., εV1-2 peptide) to isolate PKCε activity.
- Perform lipidomic profiling to quantify phospholipid hydrolysis products (e.g., LC-MS/MS).
- Compare results across models (primary cells vs. immortalized lines) and validate with structural data (e.g., PKCε-14-3-3 co-crystal structures) .
Q. What strategies optimize the design of mutational studies to map PKCε functional domains?
- Methodological Answer :
- Hypothesis-Driven Mutagenesis : Target residues in the C1/C2 domains (lipid binding) or kinase domain (catalytic activity). Use homology modeling based on PKCε’s crystal structure (PDB: 2C1N) .
- Functional Assays : Measure kinase activity (radiolabeled ATP incorporation) and subcellular localization (confocal microscopy of GFP-tagged mutants).
- Data Integration : Combine with molecular dynamics simulations to predict conformational changes .
Q. How can researchers differentiate PKCε-specific effects from other PKC isoforms in complex biological systems?
- Methodological Answer :
- Isoform-Selective Inhibitors : Employ dominant-negative constructs or siRNA tailored to PKCε’s unique sequences (e.g., targeting the V5 region).
- Knockout/Transgenic Models : Use CRISPR-Cas9 to generate PKCε-null cells/animals; rescue with wild-type or mutant PKCε.
- Multiplex Assays : Quantify isoform-specific phosphorylation substrates (e.g., MARCKS for PKCε) via phospho-antibody arrays .
Data Analysis & Reproducibility
Q. What statistical approaches are recommended for analyzing PKCε activity in high-throughput screens?
- Methodological Answer :
- Normalization : Use Z-scores or fold changes relative to vehicle controls.
- Multivariate Analysis : Apply PCA to distinguish PKCε-specific signals from background noise in large datasets (e.g., kinase inhibitor libraries) .
- Reproducibility Checks : Include intra- and inter-assay CVs (<15%) and validate hits in orthogonal assays (e.g., SPR for binding affinity) .
Q. How should researchers address batch effects in PKCε expression studies?
- Methodological Answer :
- Experimental Design : Randomize sample processing and use blocking factors in ANOVA.
- Technical Replicates : Include spike-in controls (e.g., recombinant PKCε) to normalize across batches.
- Bioinformatics : Apply ComBat or SVA algorithms to adjust for batch variability in omics datasets .
Ethical & Practical Considerations
Q. What are the ethical implications of PKCε modulation in preclinical disease models?
- Methodological Answer :
- Animal Studies : Adhere to ARRIVE guidelines for PKCε knockout models, particularly in cancer or neurodegenerative research. Monitor off-target effects (e.g., cardiac toxicity in PKCε-overexpressing mice).
- Clinical Translation : Prioritize studies with FINER criteria (Feasible, Novel, Ethical, Relevant) to justify translational potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
